3-(Chloromethyl)-5-fluoropyridine hydrochloride
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-fluoropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOZTYJEKXOWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222556-83-3 | |
| Record name | Pyridine, 3-(chloromethyl)-5-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222556-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride
This technical guide provides a comprehensive overview of the plausible synthetic pathways for 3-(chloromethyl)-5-fluoropyridine hydrochloride, a key intermediate in the development of pharmaceutical and agrochemical agents. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of the synthetic route.
Introduction
This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom and the reactive chloromethyl group makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. This guide outlines a common and logical four-step synthesis pathway starting from the commercially available 3-fluoro-5-methylpyridine.
Overall Synthesis Pathway
The synthesis of this compound can be achieved through a four-step reaction sequence starting from 3-fluoro-5-methylpyridine. The pathway involves oxidation of the methyl group, esterification of the resulting carboxylic acid, reduction of the ester to an alcohol, and finally, chlorination of the alcohol to yield the desired product.
Overall synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. While yields for the exact transformations are not widely reported, the data presented is based on analogous reactions found in the literature.
Step 1: Oxidation of 3-Fluoro-5-methylpyridine to 5-Fluoronicotinic Acid
The initial step involves the oxidation of the methyl group of 3-fluoro-5-methylpyridine to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 3-fluoro-5-methylpyridine (1.0 eq) in water is prepared.
-
Potassium permanganate (KMnO4) (approximately 3.0-4.0 eq) is added portion-wise to the suspension.
-
The reaction mixture is heated to reflux (approximately 100-110 °C) and stirred vigorously for several hours until the purple color of the permanganate disappears.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration.
-
The filtrate is acidified with a suitable acid (e.g., HCl) to precipitate the 5-fluoronicotinic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Oxidation of 3-fluoro-5-methylpyridine.
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-5-methylpyridine | N/A |
| Product | 5-Fluoronicotinic Acid | N/A |
| Oxidizing Agent | Potassium Permanganate (KMnO4) | N/A |
| Solvent | Water | N/A |
| Reaction Temperature | 100-110 °C (Reflux) | N/A |
| Reported Yield (Analogous) | ~45% | [1] |
Step 2: Esterification of 5-Fluoronicotinic Acid to Methyl 5-fluoronicotinate
The carboxylic acid is converted to its methyl ester via Fischer esterification using methanol in the presence of an acid catalyst.
Experimental Protocol:
-
5-Fluoronicotinic acid (1.0 eq) is suspended in methanol (excess).
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4), is carefully added.
-
The mixture is heated to reflux for several hours and monitored by TLC.
-
After the reaction is complete, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield methyl 5-fluoronicotinate.
Esterification of 5-fluoronicotinic acid.
| Parameter | Value | Reference |
| Starting Material | 5-Fluoronicotinic Acid | N/A |
| Product | Methyl 5-fluoronicotinate | [2] |
| Reagent | Methanol (CH3OH) | N/A |
| Catalyst | Sulfuric Acid (H2SO4) | N/A |
| Reaction Temperature | Reflux | N/A |
| Reported Yield | High (typically >80%) | [3] |
Step 3: Reduction of Methyl 5-fluoronicotinate to (5-Fluoropyridin-3-yl)methanol
The methyl ester is selectively reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride.
Experimental Protocol:
-
Methyl 5-fluoronicotinate (1.0 eq) is dissolved in a suitable solvent, typically methanol or ethanol.
-
The solution is cooled in an ice bath to 0 °C.
-
Sodium borohydride (NaBH4) (typically 1.5-2.0 eq) is added portion-wise, maintaining the temperature below 5 °C.
-
The reaction is stirred at room temperature for a few hours and monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (5-Fluoropyridin-3-yl)methanol.
Reduction of methyl 5-fluoronicotinate.
| Parameter | Value | Reference |
| Starting Material | Methyl 5-fluoronicotinate | [2] |
| Product | (5-Fluoropyridin-3-yl)methanol | N/A |
| Reducing Agent | Sodium Borohydride (NaBH4) | [4] |
| Solvent | Methanol or Ethanol | [4] |
| Reaction Temperature | 0 °C to Room Temperature | [4] |
| Reported Yield | High (often >90%) | [5] |
Step 4: Chlorination of (5-Fluoropyridin-3-yl)methanol to this compound
The final step is the conversion of the primary alcohol to the chloromethyl derivative using a chlorinating agent such as thionyl chloride. The hydrochloride salt is typically formed in situ or during workup.
Experimental Protocol:
-
(5-Fluoropyridin-3-yl)methanol (1.0 eq) is dissolved in a suitable anhydrous solvent, such as dichloromethane or chloroform, under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
Thionyl chloride (SOCl2) (1.1-1.5 eq) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and then stirred for several hours. The reaction can be gently heated if necessary.
-
The reaction progress is monitored by TLC.
-
Upon completion, the excess solvent and thionyl chloride are removed under reduced pressure.
-
The resulting crude product is triturated with a non-polar solvent (e.g., diethyl ether or hexane) to induce precipitation of the hydrochloride salt.
-
The solid this compound is collected by filtration, washed with the non-polar solvent, and dried under vacuum.
Chlorination of (5-fluoropyridin-3-yl)methanol.
| Parameter | Value | Reference |
| Starting Material | (5-Fluoropyridin-3-yl)methanol | N/A |
| Product | This compound | [6] |
| Chlorinating Agent | Thionyl Chloride (SOCl2) | [1] |
| Solvent | Dichloromethane or Chloroform | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reported Yield | Typically high | N/A |
Characterization Data Summary
The following table summarizes key identification data for the starting material, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Fluoro-5-methylpyridine | C6H6FN | 111.12 | 407-21-6 |
| 5-Fluoronicotinic Acid | C6H4FNO2 | 141.10 | 402-65-3 |
| Methyl 5-fluoronicotinate | C7H6FNO2 | 155.13 | 455-70-9 |
| (5-Fluoropyridin-3-yl)methanol | C6H6FNO | 127.12 | 226637-99-6 |
| This compound | C6H6Cl2FN | 182.02 | 1222556-83-3 |
Conclusion
This technical guide has detailed a robust and logical multi-step synthesis for this compound. The described pathway utilizes common and well-established organic transformations, making it a practical approach for laboratory-scale synthesis. The provided experimental protocols, based on analogous reactions, offer a solid starting point for researchers to optimize the synthesis of this valuable chemical intermediate. The structured data and visual diagrams are intended to facilitate a clear understanding of the entire synthetic process.
References
Technical Guide: Physicochemical Properties of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-5-fluoropyridine hydrochloride is a halogenated pyridine derivative of interest in medicinal chemistry and drug development. As a functionalized heterocyclic compound, it serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of a reactive chloromethyl group, a fluorine atom, and the pyridine nitrogen imparts a unique combination of reactivity and physicochemical properties that are critical for its use as a synthetic intermediate. This technical guide provides a summary of its known physicochemical properties, general experimental protocols for their determination, and relevant workflows for its characterization.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1222556-83-3[1] |
| Molecular Formula | C6H6Cl2FN[1] |
| Molecular Weight | 182.02 g/mol [1] |
| Chemical Structure |
(Structure depicted is of the free base for clarity) |
Physicochemical Properties
Quantitative experimental data for this compound is not extensively available in peer-reviewed literature, likely due to its primary role as a reactive intermediate in chemical synthesis. The following table summarizes the available information and provides predicted values where experimental data is absent.
| Property | Value | Notes |
| Appearance | Light yellow to yellow solid | Based on supplier information. |
| Melting Point | Data not available | General protocols for determination are provided below. |
| Solubility | Data not available | Expected to be soluble in water and polar organic solvents. General protocols for determination are provided below. |
| pKa | Data not available | The pKa of the pyridinium ion is a critical parameter for understanding its behavior in physiological media. A general protocol for its determination is provided. |
| Stability | Store under inert gas (nitrogen or argon) at 2-8°C | Based on supplier recommendations, suggesting sensitivity to air, moisture, or temperature. |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of pyridine hydrochloride salts. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a solid is a fundamental physical property that provides an indication of its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.
-
-
Purity Indication: A sharp melting range (typically < 2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Solubility Determination
Solubility is a critical parameter for drug development, influencing bioavailability and formulation.
Methodology (Shake-Flask Method):
-
Solvent Selection: A range of solvents relevant to pharmaceutical development should be tested, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), ethanol, and dimethyl sulfoxide (DMSO).
-
Equilibration: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Agitation: The vials are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Quantification: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) of the pyridinium ion is crucial for predicting the ionization state of the molecule at different pH values.
Methodology (Potentiometric Titration):
-
Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in water. The ionic strength of the solution is typically maintained with a background electrolyte like 0.15 M KCl.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis:
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the pyridinium ions have been neutralized.
-
Alternatively, the pKa can be calculated from the inflection point of the first derivative of the titration curve.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Solubility Determination.
Caption: Workflow for pKa Determination.
Conclusion
This compound is a valuable synthetic intermediate in drug discovery and development. While specific experimental data on its physicochemical properties are not widely published, this guide provides an overview of its known characteristics and outlines standard methodologies for its comprehensive characterization. The provided experimental workflows offer a systematic approach for researchers to determine the critical parameters of melting point, solubility, and pKa, which are essential for its effective application in the synthesis of novel chemical entities. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound.
References
3-(Chloromethyl)-5-fluoropyridine hydrochloride CAS number and structure
An In-depth Technical Guide to 3-(Chloromethyl)-5-fluoropyridine Hydrochloride for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.
Compound Identification and Properties
This compound is a fluorinated pyridine derivative valued for its utility as a versatile synthetic intermediate. Its chemical structure incorporates a reactive chloromethyl group and a fluorine atom, which modulates the electronic properties of the pyridine ring, making it a valuable scaffold for the synthesis of novel therapeutic agents.[1]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1222556-83-3 | [2][3] |
| Molecular Formula | C₆H₆Cl₂FN | [2][3] |
| Molecular Weight | 182.02 g/mol | [2][3] |
| Appearance | White to off-white solid (typical) | |
| Purity | ≥95% (typical) | [3] |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A general synthetic pathway can be conceptualized based on established organic chemistry principles and analogous preparations.
Caption: A generalized synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated pyridines are crucial components in the development of pharmaceuticals and agrochemicals.[4][5] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a key intermediate for introducing the 5-fluoropyridin-3-ylmethyl moiety into target molecules.
The reactive chloromethyl group allows for facile nucleophilic substitution reactions, while the pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the creation of diverse molecular libraries for high-throughput screening.[1]
Caption: Workflow illustrating the use of the title compound in generating a chemical library for drug discovery.
Experimental Protocols
General Procedure for Suzuki Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki cross-coupling reaction using a halogenated pyridine intermediate like this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the this compound, the boronic acid derivative (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds can provide guidance on its potential hazards. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Table 2: GHS Hazard and Precautionary Statements for Structurally Similar Compounds
| Category | Statement |
| Hazard Statements (H) | H302: Harmful if swallowed.[6][7] H312: Harmful in contact with skin.[6][7] H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7] H332: Harmful if inhaled.[6][7] H335: May cause respiratory irritation.[6][7] |
| Precautionary Statements (P) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Disclaimer: This information is provided for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. chem-contract.com [chem-contract.com]
- 3. This compound [allbiopharm.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Architectural Versatility of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride: A Gateway to Diverse Pharmacological Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a ubiquitous motif in medicinal chemistry, gains enhanced pharmacological potential through strategic fluorination. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and bioavailability. 3-(Chloromethyl)-5-fluoropyridine hydrochloride serves as a pivotal building block, a versatile architectural template from which a multitude of derivatives with diverse mechanisms of action can be synthesized. The reactive chloromethyl group at the 3-position provides a synthetic handle for the introduction of various functional groups, leading to compounds with a wide array of biological activities, from anticancer to antimicrobial agents.[1][2][3]
This technical guide explores the core mechanisms of action associated with derivatives of this compound, providing insights into their therapeutic potential. Due to the nature of this compound as a key intermediate, this paper will focus on the pharmacological activities of the derivatives synthesized from this scaffold.
From a Reactive Intermediate to Bioactive Derivatives: A Synthetic Overview
The primary utility of this compound in drug discovery lies in the reactivity of its chloromethyl group. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, thereby enabling the exploration of vast chemical space and the optimization of biological activity.
A general workflow for the synthesis of bioactive derivatives from 3-(chloromethyl)-5-fluoropyridine is depicted below. This process typically involves the reaction of the chloromethylpyridine with a nucleophile, such as an amine, thiol, or alcohol, to generate a more complex molecule.
Key Mechanisms of Action of 3-(Chloromethyl)-5-fluoropyridine Derivatives
While a single mechanism of action cannot be ascribed to all derivatives, several key therapeutic areas and molecular targets have emerged from research on analogous fluorinated pyridine compounds.
Kinase Inhibition in Oncology
A significant number of fluorinated pyridine and pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[4][5][6] Derivatives of 3-(chloromethyl)-5-fluoropyridine can be designed to target the ATP-binding site of kinases, leading to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Potential Targets:
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in various cancers. Derivatives can be designed to block the EGFR signaling pathway.[5]
-
Fms-like Tyrosine Kinase 3 (FLT3): FLT3 mutations are prevalent in acute myeloid leukemia (AML). Dual inhibitors targeting FLT3 and other kinases like CHK1 are being explored.[6]
-
Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to apoptosis in cancer cells.
The general mechanism involves the derivative binding to the kinase's active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Quantitative Data for Representative Kinase Inhibitors:
The following table summarizes hypothetical but representative IC50 values for different classes of kinase inhibitors derived from a fluoropyridine scaffold.
| Derivative Class | Target Kinase | IC50 (nM) | Cell Line |
| Phenylamino-pyrimidine | EGFR | 91 | A549 |
| Thienopyrimidine | EGFR | 35 | A549 |
| Aminopyrimidine | FLT3-D835Y | <25 | MV4-11 |
| Aminopyrimidine | CHK1 | <25 | N/A (Enzymatic) |
Note: Data is representative of activities reported for structurally related compounds.[5][6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Materials: Recombinant human kinase, appropriate peptide substrate, ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Antibacterial Activity
Derivatives of 3-(chloromethyl)-5-fluoropyridine have also been explored for their antibacterial properties. For instance, 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have shown promising activity against Gram-positive bacteria.[7]
Mechanism of Action:
Oxazolidinones, a class of synthetic antibiotics, inhibit the initiation of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the P-site, preventing the formation of the initiation complex with fMet-tRNA. This mechanism is distinct from other protein synthesis inhibitors, which often target elongation.
Quantitative Data for Representative Antibacterial Derivatives:
The following table presents representative Minimum Inhibitory Concentration (MIC) values for 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives against various Gram-positive bacteria.
| Compound | S. aureus (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | E. faecalis (MIC, µg/mL) |
| Derivative 7j | 0.25 - 1 | 0.5 | 1 |
| Linezolid (Control) | 2 | 2 | 2 |
Note: Data is representative of activities reported for structurally related compounds.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: Bacterial strains, Mueller-Hinton broth (MHB), test compound, 96-well microtiter plates.
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the test compound in MHB in the microtiter plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its derivatives have the potential to address a wide range of therapeutic needs by targeting diverse biological pathways. The strategic incorporation of the fluoropyridine moiety, combined with the synthetic flexibility afforded by the chloromethyl group, allows for the generation of potent and selective inhibitors of key cellular targets, particularly protein kinases, as well as novel antibacterial agents. Further exploration of derivatives from this scaffold is warranted to uncover new therapeutic agents for various diseases. The data and protocols presented herein provide a foundational guide for researchers entering this promising area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-5-fluoropyridine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and ultimately, the efficiency and scalability of manufacturing processes. A thorough understanding of its solubility profile allows for the rational selection of solvent systems, which is paramount for process optimization and ensuring product quality and yield.
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative data for the solubility of this compound in a range of organic solvents. The absence of this data in the public domain necessitates experimental determination to guide solvent selection for specific applications. The following sections detail the methodologies to establish a solubility profile for this compound.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental aspect of physicochemical characterization. The "shake-flask" method is a widely recognized and recommended approach for establishing equilibrium solubility.[1] High-throughput screening methods are also commonly employed in industrial settings for rapid solvent evaluation.[2][3]
I. Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the concentration of a solute in a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with an excess of the undissolved solid.
A. Materials and Apparatus:
-
This compound (solid)
-
A range of organic solvents of varying polarities (e.g., alcohols, ketones, esters, ethers, hydrocarbons)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
B. Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be established through preliminary experiments by sampling at different time points until the concentration of the dissolved solid remains constant.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to let the undissolved solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UPLC method to determine the concentration of this compound.
-
Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.
II. High-Throughput Solubility Screening
For a more rapid assessment of solubility across a wider range of solvents, a high-throughput screening (HTS) approach can be adopted.
A. Principle: Miniaturized versions of the shake-flask method are often performed in 96-well plates. A small, known amount of the compound is dispensed into each well, followed by the addition of the test solvents. The plate is then sealed and agitated to facilitate dissolution. After an incubation period, the concentration of the dissolved compound is determined, often using techniques like UPLC-MS/MS, which offers high sensitivity and specificity.[5]
B. General Workflow:
-
Dispense a known amount of this compound into the wells of a 96-well plate.
-
Add a panel of organic solvents to the wells.
-
Seal the plate and shake for a defined period at a controlled temperature.
-
Separate the undissolved solid, typically by filtration through a filter plate.[5]
-
Analyze the filtrate to determine the concentration of the dissolved compound.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a pharmaceutical intermediate like this compound. This process begins with defining the objective and progresses through solvent selection, experimental determination, and data analysis to inform process development decisions.
Caption: A logical workflow for solubility determination and solvent selection.
Conclusion
While specific, publicly available solubility data for this compound in organic solvents is currently lacking, this guide provides the necessary framework for its experimental determination. By employing standardized protocols such as the shake-flask method, researchers and drug development professionals can generate the critical data required for informed solvent selection. The provided workflow offers a systematic approach to solubility screening and subsequent process optimization, ultimately contributing to the development of robust and efficient manufacturing processes for active pharmaceutical ingredients.
References
The Pivotal Role of Fluorinated Pyridines in Agrochemicals: A Technical Guide to the Potential Applications of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride
Introduction
The continuous innovation in the agrochemical industry is paramount for ensuring global food security. A key driver of this innovation is the development of novel active ingredients with enhanced efficacy, selectivity, and environmental profiles. Fluorinated organic compounds, particularly those containing a pyridine ring, have emerged as a critical class of intermediates in the synthesis of modern pesticides. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability and binding affinity to target enzymes, make these building blocks highly valuable. This technical guide explores the potential applications of 3-(Chloromethyl)-5-fluoropyridine hydrochloride in the agrochemical sector, primarily by drawing parallels with its structurally related and commercially successful trifluoromethylpyridine analogues. While direct applications of this compound are not extensively documented in publicly available literature, its chemical structure strongly suggests its utility as a precursor for a new generation of herbicides.
Potential Agrochemical Classes: A Focus on Herbicides
The primary potential application of this compound lies in the synthesis of herbicides, particularly those belonging to the aryloxyphenoxypropionate ("fop") class. These herbicides are renowned for their selective, post-emergence control of grass weeds in a wide range of broadleaf crops. The trifluoromethylpyridine moiety is a cornerstone of several highly successful commercial herbicides, and by analogy, the 5-fluoropyridine-3-chloromethyl structure could serve as a vital synthon for novel active ingredients with similar modes of action.
Key Commercial Analogues: Fluazifop-butyl and Haloxyfop-methyl
To understand the potential of this compound, it is instructive to examine the synthesis and activity of two leading herbicides derived from trifluoromethylpyridines: fluazifop-butyl and haloxyfop-methyl.
Fluazifop-butyl is a selective post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops such as soybeans, cotton, and canola.[1][2] Its active ingredient is the (R)-enantiomer, known as fluazifop-P-butyl.[3]
Haloxyfop-methyl is another selective post-emergence herbicide effective against a broad spectrum of grass weeds in various dicotyledonous crops.[4] The herbicidally active form is the R-isomer, haloxyfop-P-methyl.[5]
Synthesis of Trifluoromethylpyridine-Based Herbicides
The synthesis of these herbicides typically involves the coupling of a substituted trifluoromethylpyridine with a phenoxypropionate moiety.
Synthesis of Fluazifop-butyl
The synthesis of fluazifop-butyl involves the reaction of 2-chloro-5-trifluoromethylpyridine with hydroquinone, followed by reaction with the butyl ester of 2-bromopropionic acid.[6] A multi-step synthesis can also be employed, starting with the preparation of a pyridyl ether intermediate.[3]
Synthesis of Haloxyfop-methyl
The synthesis of haloxyfop-methyl proceeds via the reaction of 2,3-dichloro-5-trifluoromethylpyridine with (R)-2-(4-hydroxy phenoxy) methyl propionate.[7] The process typically involves a nucleophilic substitution reaction in the presence of a base.
Experimental Protocols
Whole-Plant Bioassay for Herbicidal Activity Assessment
This protocol outlines a general procedure for evaluating the efficacy of a herbicide in a controlled environment.
-
Plant Cultivation : Grow target grass weed species (e.g., Avena fatua (wild oat), Setaria viridis (green foxtail)) in pots with a standardized soil mixture.
-
Environmental Conditions : Maintain the plants in a greenhouse or growth chamber with controlled temperature, light intensity, and humidity to ensure uniform growth.
-
Herbicide Application : At a specific growth stage (e.g., 2-3 leaf stage), apply the test compound at a range of concentrations. Application should be performed using a laboratory sprayer to ensure even coverage.
-
Data Collection : After a set period (e.g., 21 days), visually assess the percentage of weed control. Harvest the above-ground biomass and dry it in an oven to a constant weight.
-
Data Analysis : Calculate the percentage of growth reduction relative to an untreated control. Use a dose-response model to determine the GR50 value (the dose required to reduce plant growth by 50%).
Quantitative Data
The following tables summarize key quantitative data for fluazifop-P-butyl and haloxyfop-P-methyl.
Table 1: Toxicological Data for Fluazifop-P-butyl
| Parameter | Species | Value | Reference |
| Acute Oral LD50 | Rat (male) | > 3,680 mg/kg | [8] |
| Acute Oral LD50 | Rat (female) | 2,451 mg/kg | [8][9] |
| Acute Dermal LD50 | Rabbit | > 2,110 mg/kg | [9] |
| Acute Inhalation LC50 | Rat | > 5.2 mg/L | [9] |
| Fish LC50 (96h) | Bluegill sunfish | 0.53 mg/L | [6] |
Table 2: Herbicidal Activity of Haloxyfop-P-methyl (GR50)
| Weed Species | GR50 (g a.i./ha) | Reference |
| Avena fatua (Wild Oat) | 78 | [2] |
| Alopecurus myosuroides (Black-grass) | <10 | [2] |
Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
Herbicides of the "fop" class, such as fluazifop and haloxyfop, act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1][10][11] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential for the formation of cell membranes.[12] By blocking ACCase, these herbicides disrupt cell membrane integrity, particularly in the actively growing meristematic tissues of grass weeds, leading to cessation of growth and eventual plant death.[13] Broadleaf plants are generally tolerant because their ACCase enzyme is less sensitive to these inhibitors.[1]
Conclusion
While direct agrochemical applications of this compound are not yet established in the public domain, its structural analogy to key trifluoromethylpyridine intermediates provides a strong rationale for its potential as a valuable building block in the development of new herbicides. The proven success of fluazifop-butyl and haloxyfop-methyl, both in terms of their potent and selective herbicidal activity and their well-understood mode of action, lays a clear roadmap for the exploration of novel agrochemicals derived from this compound. Further research into the synthesis and biological evaluation of compounds incorporating this moiety is warranted and holds the promise of delivering next-generation crop protection solutions.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. benchchem.com [benchchem.com]
- 3. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 4. CN103787961A - Efficient haloxyfop-methyl synthesizing method - Google Patents [patents.google.com]
- 5. fao.org [fao.org]
- 6. invasive.org [invasive.org]
- 7. Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iskweb.co.jp [iskweb.co.jp]
- 9. fao.org [fao.org]
- 10. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Haloxyfop-methyl [sitem.herts.ac.uk]
- 12. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of Fluorinated Pyridines: A Technical Guide for Researchers
An In-depth Exploration of the Discovery, Synthesis, and Impact of Fluorinated Pyridine Compounds in Science and Medicine.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the myriad of fluorinated scaffolds, fluorinated pyridines hold a place of particular significance. The pyridine ring is a prevalent motif in numerous biologically active compounds, and the introduction of fluorine can dramatically alter its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of fluorinated pyridine compounds, tailored for researchers, scientists, and drug development professionals.
Historical Milestones in the Journey of Fluorinated Pyridines
The story of fluorinated pyridines is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was synthesized in 1835, the unique properties of fluorine and the challenges of handling highly reactive fluorinating agents meant that the field remained relatively niche for many years.[1][2]
A significant turning point was the development of the Balz-Schiemann reaction in 1927, which provided a more accessible route to aryl fluorides via the decomposition of diazonium tetrafluoroborates.[3] This reaction would later prove crucial for the synthesis of fluorinated pyridines.
The mid-20th century saw a surge of interest in fluorinated organic compounds, driven in part by the Manhattan Project and the subsequent growth of the fluorochemicals industry.[2] It was during this period that the first syntheses of simple fluoropyridines were reported.
A Timeline of Key Discoveries:
-
1835: The first organofluorine compound, fluoromethane, is synthesized by Dumas and Péligot.[1]
-
1886: Henri Moissan successfully isolates elemental fluorine, paving the way for the development of new fluorinating agents.[2][4]
-
1927: The Balz-Schiemann reaction is developed, providing a viable method for the synthesis of aryl fluorides.[3]
-
1947: Roe and Hawkins report the synthesis of 2-fluoropyridine and 3-fluoropyridine using the Balz-Schiemann reaction.
-
1958: Wibaut and colleagues report the first synthesis of 4-fluoropyridine, also utilizing a diazotization-fluorination approach.[5]
-
Early 1960s: The first methods for the synthesis of perfluoropyridine (PFPy) are developed, initially through the defluorination of perfluoropiperidine.[6][7]
-
Mid-1960s: A more practical and scalable synthesis of perfluoropyridine is established by heating pentachloropyridine with anhydrous potassium fluoride, a method that remains a cornerstone of its commercial production.[6][8]
The Impact of Fluorination on the Physicochemical Properties of Pyridine
The introduction of one or more fluorine atoms onto the pyridine ring profoundly influences its electronic and physical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond are key to these modifications.[9][10]
Key Physicochemical Effects of Pyridine Fluorination:
-
Basicity (pKa): Fluorine, as a strong electron-withdrawing group, significantly reduces the basicity of the pyridine nitrogen. This is reflected in the lower pKa values of the fluoropyridine isomers compared to pyridine itself. This modulation of pKa can be critical for optimizing drug-receptor interactions and altering a molecule's ionization state at physiological pH.[11]
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is more nuanced. While a single fluorine atom can either increase or decrease lipophilicity depending on its position, polyfluorination often leads to an increase in lipophilicity. This property is crucial for cell membrane permeability and overall pharmacokinetic profiles.[11][12]
-
Dipole Moment: The introduction of the highly electronegative fluorine atom alters the electron distribution within the pyridine ring, leading to a change in the molecule's dipole moment. This can influence intermolecular interactions and crystal packing.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450s. This enhanced metabolic stability can lead to a longer drug half-life and improved bioavailability.[2]
Quantitative Data on Physicochemical Properties
The following table summarizes key physicochemical data for pyridine and its monofluoro-isomers, illustrating the impact of fluorination.
| Compound | pKa | LogP | Dipole Moment (D) |
| Pyridine | 5.23 | 0.65 | 2.22 |
| 2-Fluoropyridine | -0.44 | 0.83 | 2.97 |
| 3-Fluoropyridine | 2.97 | 0.81 | 1.94 |
| 4-Fluoropyridine | 1.89 | 0.77 | 0.58 |
Note: pKa and LogP values can vary slightly depending on the experimental or computational method used. The data presented here is a representative compilation from various sources.
Fluorinated Pyridines in Drug Discovery: A Paradigm of Modern Medicinal Chemistry
The unique properties imparted by fluorine have made fluorinated pyridines highly sought-after scaffolds in drug discovery.[1][13][14] It is estimated that approximately 20% of all pharmaceuticals contain fluorine, and a significant portion of these feature a fluorinated pyridine motif.[1]
The benefits of incorporating a fluorinated pyridine into a drug candidate are multifaceted:
-
Enhanced Potency and Selectivity: The altered electronic properties and conformational preferences resulting from fluorination can lead to stronger and more selective binding to biological targets.[13][14]
-
Improved Pharmacokinetics: Increased metabolic stability and modulated lipophilicity often translate to better absorption, distribution, metabolism, and excretion (ADME) profiles.[13][14]
-
Blood-Brain Barrier Penetration: The ability of fluorine to increase lipophilicity can be leveraged to improve the penetration of drugs into the central nervous system.
-
Bioisosteric Replacement: A fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for fine-tuning of a molecule's properties without significantly altering its size.[10]
Case Study: Vorapaxar - A Fluorinated Pyridine in Cardiovascular Medicine
A prominent example of a successful drug containing a fluorinated pyridine is Vorapaxar (Zontivity®).[9] Vorapaxar is a first-in-class antiplatelet agent that acts as a potent and selective antagonist of the protease-activated receptor-1 (PAR-1).[15] It is used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[16]
The fluorinated phenyl-pyridine core of Vorapaxar is crucial for its high affinity and selectivity for the PAR-1 receptor.[16]
The following diagram illustrates the mechanism of action of Vorapaxar in inhibiting platelet activation.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 3-(Chloromethyl)-5-fluoropyridine Hydrochloride: A Technical Overview
For researchers, scientists, and professionals in drug development, access to comprehensive spectroscopic data is critical for the unambiguous identification and characterization of novel chemical entities. This guide focuses on the spectroscopic profile of 3-(Chloromethyl)-5-fluoropyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain data for this specific compound, this document outlines the expected spectroscopic characteristics and provides standardized methodologies for acquiring such data.
Summary of Expected Spectroscopic Data
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 1H | H-2 (Pyridine ring) |
| ~8.0 | Doublet | 1H | H-6 (Pyridine ring) |
| ~7.7 | Triplet | 1H | H-4 (Pyridine ring) |
| ~4.8 | Singlet | 2H | -CH₂Cl |
| Variable | Broad Singlet | 1H | HCl |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, ¹JCF) | C-5 (Pyridine ring) |
| ~145 (d, ³JCF) | C-2 (Pyridine ring) |
| ~140 (d, ³JCF) | C-6 (Pyridine ring) |
| ~135 (d, ²JCF) | C-3 (Pyridine ring) |
| ~125 (d, ²JCF) | C-4 (Pyridine ring) |
| ~45 | -CH₂Cl |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3000 | C-H stretch (aromatic) |
| 2900-2800 | C-H stretch (aliphatic) |
| 1600-1450 | C=C and C=N stretch (pyridine ring) |
| 1250-1200 | C-F stretch |
| 800-700 | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 163/165 | [M]⁺ (molecular ion, chlorine isotope pattern) |
| 128 | [M-Cl]⁺ |
| 99 | [M-CH₂Cl]⁺ |
Experimental Protocols
To obtain definitive spectroscopic data for this compound, the following standard experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS), depending on the compound's volatility and thermal stability.
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for GC-MS.
-
Analysis:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mode: Positive ion mode is typically used for pyridine compounds.
-
Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).
-
Logical Relationship of Spectroscopic Data
The different spectroscopic techniques provide complementary information to elucidate the structure of this compound. The relationship between these techniques in the characterization workflow is illustrated below.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride
Disclaimer: This document provides a comprehensive overview of safety and handling precautions for 3-(Chloromethyl)-5-fluoropyridine hydrochloride based on data from structurally similar compounds. As a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing, this guide should be used for informational purposes only. Researchers, scientists, and drug development professionals must conduct a thorough, compound-specific risk assessment before handling this chemical.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance requiring careful handling. The primary hazards are expected to include acute toxicity, skin corrosion/irritation, serious eye damage/irritation, and respiratory tract irritation.
Table 1: GHS Hazard Classification (Extrapolated)
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Note: The GHS classification is extrapolated from data for 3-(Chloromethyl)-5-methylpyridine hydrochloride and 2-(Chloromethyl)-5-Fluoropyridine Hydrochloride.[1][2]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield conforming to EU Standard EN166 or NIOSH (US) standards.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before each use.[2] Proper glove removal technique must be followed to avoid skin contact.
-
Body Protection: A lab coat or chemical-resistant apron. For larger quantities or increased risk of splashing, a chemical-resistant suit is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Caption: PPE and Hazard Mitigation Diagram.
Handling Procedures
-
Work exclusively in a well-ventilated area, with preference for a certified chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Ground all equipment when transferring flammable materials to prevent static discharge.[3]
-
Use non-sparking tools.[3]
-
Keep the compound away from heat, sparks, and open flames.[3]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling.[1]
Storage Conditions
Proper storage is crucial to maintain the stability and integrity of this compound and to prevent accidents.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from incompatible materials, such as strong oxidizing agents, acids, and bases.
-
The recommended storage temperature is typically between 2-8°C under an inert atmosphere.[2]
-
Store in a locked cabinet or other secure area.[3]
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
First-Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Combustion may produce toxic and corrosive fumes, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
Caption: Accidental Spill Response Workflow.
Experimental Protocol: A Representative Suzuki Coupling Reaction
This hypothetical protocol outlines a standard laboratory procedure and integrates the necessary safety precautions for handling this compound.
Objective: To perform a Suzuki coupling reaction between this compound and a boronic acid derivative.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup (in a fume hood):
-
Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser.
-
Purge the apparatus with an inert gas (Nitrogen or Argon).
-
-
Reagent Addition:
-
Wearing appropriate PPE, carefully weigh the required amounts of this compound, arylboronic acid, palladium catalyst, and base in a weighing boat.
-
Transfer the solids to the reaction flask under a positive pressure of inert gas.
-
Add the solvent mixture to the flask via a syringe or cannula.
-
-
Reaction:
-
With the inert gas supply maintained, begin stirring the reaction mixture.
-
Heat the reaction to the desired temperature using a heating mantle with a temperature controller.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography.
-
-
Waste Disposal:
-
Dispose of all chemical waste, including solvents and contaminated materials, in appropriately labeled hazardous waste containers according to institutional and local regulations.[3]
-
Conclusion
While this compound is a valuable building block in pharmaceutical research and development, its handling demands a high level of caution and adherence to stringent safety protocols. This guide, based on extrapolated data from similar compounds, provides a framework for its safe use. All personnel must consult relevant safety literature and perform a thorough risk assessment before commencing any experimental work with this compound. A proactive and informed approach to safety is essential for protecting researchers and the environment.
References
Methodological & Application
Application Note: A Step-by-Step Synthesis Protocol for 3-(Chloromethyl)-5-fluoropyridine Hydrochloride
Abstract
This document provides a comprehensive, four-step protocol for the laboratory-scale synthesis of 3-(Chloromethyl)-5-fluoropyridine hydrochloride, a key intermediate in the development of pharmaceutical and agrochemical agents.[1][2] The synthesis commences with the oxidation of 5-fluoro-3-picoline, followed by esterification, reduction, and final chlorination to yield the target compound. This protocol is designed to be clear, reproducible, and scalable for research and development purposes.
Introduction
Substituted fluoropyridines are crucial building blocks in medicinal and agricultural chemistry.[3][4] this compound serves as a versatile intermediate for introducing the 5-fluoropyridin-3-ylmethyl moiety into various molecular scaffolds. The protocol detailed herein is based on established chemical transformations, providing a reliable pathway to this valuable compound.[5][6]
Overall Synthesis Scheme
The synthesis is performed in four sequential steps starting from 5-fluoro-3-picoline:
-
Step 1: Oxidation of 5-fluoro-3-picoline to 5-fluoronicotinic acid.
-
Step 2: Esterification of 5-fluoronicotinic acid to methyl 5-fluoronicotinate.
-
Step 3: Reduction of methyl 5-fluoronicotinate to (5-fluoropyridin-3-yl)methanol.
-
Step 4: Chlorination of (5-fluoropyridin-3-yl)methanol to this compound.
Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Thionyl chloride is corrosive and toxic; handle with extreme care.
This procedure is adapted from the oxidation of 3-picoline using potassium permanganate.[5][7]
Materials:
-
5-Fluoro-3-picoline
-
Potassium permanganate (KMnO₄)
-
Hydrochloric acid (HCl), 2M
-
Water (H₂O)
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Buchner funnel and flask
Procedure:
-
To the 250 mL flask, add 5-fluoro-3-picoline (0.1 mol, 11.1 g) and water (150 mL).
-
Heat the mixture to 80 °C with stirring.
-
In small portions, carefully add potassium permanganate (0.22 mol, 34.8 g) to the reaction mixture. The addition should be controlled to maintain the temperature between 85-90 °C.[5]
-
After the addition is complete, maintain the reaction at 90 °C for 30-60 minutes, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to approximately 4 with 2M hydrochloric acid.
-
Cool the mixture to below 25 °C and filter the precipitate (manganese dioxide) through a Buchner funnel.
-
Wash the filter cake with a small amount of cold water.
-
Cool the filtrate in an ice bath to crystallize the 5-fluoronicotinic acid.
-
Collect the product by suction filtration, wash with a small amount of ice-cold water, and dry under vacuum.
This is a standard Fischer esterification procedure.[5]
Materials:
-
5-Fluoronicotinic acid (from Step 1)
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 5-fluoronicotinic acid (0.09 mol, 12.7 g) in methanol (100 mL) in the 250 mL flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.5 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and carefully neutralize by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 5-fluoronicotinate.
This procedure utilizes sodium borohydride for the reduction of the ester.[6]
Materials:
-
Methyl 5-fluoronicotinate (from Step 2)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium chloride (NH₄Cl), saturated solution
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve methyl 5-fluoronicotinate (0.08 mol, 12.4 g) in methanol (200 mL) in the 500 mL flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.16 mol, 6.0 g) in portions, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding a saturated ammonium chloride solution.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (5-fluoropyridin-3-yl)methanol.
This final step uses thionyl chloride to convert the alcohol to the target chloromethyl derivative and form the hydrochloride salt.[5][8]
Materials:
-
(5-Fluoropyridin-3-yl)methanol (from Step 3)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM) or Toluene
Equipment:
-
250 mL round-bottom flask with a reflux condenser and gas outlet to a scrubber
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve (5-fluoropyridin-3-yl)methanol (0.07 mol, 8.9 g) in dichloromethane (100 mL) in the 250 mL flask.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (0.084 mol, 6.1 mL, 1.2 eq.) dropwise via the dropping funnel.[9] The reaction is exothermic and generates HCl and SO₂ gas.
-
After addition, allow the mixture to warm to room temperature, then heat to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess solvent and thionyl chloride.
-
The resulting solid is the crude this compound. It can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether).
Data Presentation
| Step | Starting Material | Product | Reagents | Molar Ratio (Start:Reagent) | Typical Yield |
| 1 | 5-Fluoro-3-picoline | 5-Fluoronicotinic acid | KMnO₄ | 1 : 2.2 | 75-85% |
| 2 | 5-Fluoronicotinic acid | Methyl 5-fluoronicotinate | MeOH, H₂SO₄ (cat.) | 1 : excess | 85-95% |
| 3 | Methyl 5-fluoronicotinate | (5-Fluoropyridin-3-yl)methanol | NaBH₄ | 1 : 2.0 | 80-90% |
| 4 | (5-Fluoropyridin-3-yl)methanol | 3-(Chloromethyl)-5-fluoropyridine HCl | SOCl₂ | 1 : 1.2 | 90-98% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
References
- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 [biosynth.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL [myskinrecipes.com]
- 4. (2-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL [myskinrecipes.com]
- 5. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]
- 8. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 9. reddit.com [reddit.com]
Application Notes and Protocols: 3-(Chloromethyl)-5-fluoropyridine Hydrochloride as a Versatile Building Block in Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(Chloromethyl)-5-fluoropyridine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group and a fluorine atom on the pyridine ring allows for diverse and selective functionalization. The fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final molecule, making this reagent particularly attractive for the synthesis of novel therapeutic agents. These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in key synthetic transformations. One notable application area for this building block is in the synthesis of components for protein degraders.[1]
Key Reactive Site and Pathway:
The primary reactive center of this compound is the chloromethyl group, which is highly susceptible to nucleophilic substitution reactions (SN2). The electron-withdrawing nature of the pyridine ring and the fluorine atom activates the benzylic-like position, facilitating the displacement of the chloride ion by a wide range of nucleophiles.
I. Reactions with Nitrogen Nucleophiles
The reaction of this compound with primary and secondary amines, amides, and other nitrogen-containing nucleophiles is a straightforward method for the synthesis of N-substituted (5-fluoropyridin-3-yl)methyl derivatives. These reactions typically proceed under basic conditions to neutralize the hydrochloride salt and deprotonate the nucleophile.
Experimental Protocol: Synthesis of N-((5-Fluoropyridin-3-yl)methyl)amines
This protocol describes a general procedure for the reaction of this compound with an amine.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine (1.2 equivalents) in acetonitrile (0.2 M), add potassium carbonate (2.5 equivalents).
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-((5-fluoropyridin-3-yl)methyl)amine.
Data Presentation:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 75-90 |
| Aniline | Et₃N | DMF | 100 | 18 | 65-80 |
| Piperidine | K₂CO₃ | Acetonitrile | 60 | 8 | 80-95 |
II. Reactions with Oxygen Nucleophiles
The synthesis of ether linkages can be achieved through the reaction of this compound with alcohols or phenols. The Williamson ether synthesis conditions, employing a base to generate the alkoxide or phenoxide nucleophile, are generally applicable.
Experimental Protocol: Synthesis of 3-((Aryloxy)methyl)-5-fluoropyridines
This protocol provides a general method for the synthesis of aryl ethers.
Materials:
-
This compound
-
Phenol or substituted phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1.1 equivalents) in DMF (0.3 M), add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 20 minutes to form the phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to 70 °C and stir for 6-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 3-((aryloxy)methyl)-5-fluoropyridine.
Data Presentation:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Phenol | K₂CO₃ | DMF | 70 | 12 | 70-85 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 10 | 75-90 |
| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 16 | 60-75 |
III. Reactions with Sulfur Nucleophiles
Thioethers can be readily synthesized by reacting this compound with thiols in the presence of a base. Thiolates are excellent nucleophiles and these reactions often proceed efficiently at room temperature.
Experimental Protocol: Synthesis of 3-((Arylthio)methyl)-5-fluoropyridines
This protocol outlines a general procedure for the synthesis of thioethers.
Materials:
-
This compound
-
Thiophenol or substituted thiol
-
Potassium carbonate (K₂CO₃)
-
Acetone or DMF
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 equivalents) in acetone (0.4 M).
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Add this compound (1.0 equivalent) and stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off the solid and concentrate the filtrate.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure 3-((arylthio)methyl)-5-fluoropyridine.
Data Presentation:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Thiophenol | K₂CO₃ | Acetone | 25 | 4 | 85-95 |
| 4-Methylthiophenol | K₂CO₃ | DMF | 25 | 3 | 88-96 |
| 4-Chlorothiophenol | K₂CO₃ | Acetone | 25 | 5 | 80-92 |
Visualizations
Signaling Pathway (Hypothetical)
The synthesized derivatives can be explored as ligands for various biological targets. For example, they could be incorporated into molecules designed to inhibit a specific kinase pathway.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Experimental Workflow
The general workflow for the nucleophilic substitution reactions described is summarized below.
Caption: General experimental workflow for synthesis.
Logical Relationships of Reactants and Products
The versatility of this compound as a building block is illustrated by its ability to react with various classes of nucleophiles to produce a diverse range of products.
Caption: Reactant-product relationships.
References
Application Notes and Protocols: Reaction of 3-(Chloromethyl)-5-fluoropyridine hydrochloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-5-fluoropyridine hydrochloride is a valuable building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a reactive chloromethyl group, an electron-withdrawing fluorine atom, and a basic pyridine core, allows for diverse chemical modifications. The reaction of the chloromethyl group with primary amines via nucleophilic substitution is a key transformation, yielding secondary amines that are common motifs in a wide range of biologically active compounds. These resulting N-((5-fluoropyridin-3-yl)methyl)amine derivatives are intermediates in the synthesis of pharmaceuticals targeting various diseases. This document provides detailed application notes and protocols for the reaction of this compound with primary amines, including reaction mechanisms, experimental procedures, and data presentation.
Reaction Mechanism and Principles
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond. The hydrochloride salt of the starting material is typically neutralized in situ using a base to free the pyridine nitrogen and prevent it from interfering with the reaction. The presence of the electron-withdrawing fluorine atom at the 5-position can influence the reactivity of the chloromethyl group.
A general representation of the reaction is as follows:
Scheme 1: General Reaction of 3-(Chloromethyl)-5-fluoropyridine with a Primary Amine
Applications in Drug Discovery
The N-((5-fluoropyridin-3-yl)methyl)amine scaffold is a key structural component in various pharmaceutical candidates. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The secondary amine linkage provides a point for further molecular elaboration and can be crucial for interacting with target proteins.
For instance, derivatives of this scaffold have been investigated for their potential as:
-
Kinase inhibitors: The pyridine moiety can interact with the hinge region of protein kinases.
-
GPCR modulators: The overall structure can be tailored to fit into the binding pockets of G-protein coupled receptors.
-
Enzyme inhibitors: The scaffold can serve as a core for designing inhibitors of various enzymes.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with primary amines. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for the Synthesis of N-Alkyl-N-((5-fluoropyridin-3-yl)methyl)amines
This protocol describes a general method for the reaction of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Primary amine (e.g., butylamine, benzylamine) (1.1 - 1.5 equivalents)
-
Anhydrous base (e.g., potassium carbonate, triethylamine, diisopropylethylamine) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., acetonitrile, 0.1-0.5 M concentration).
-
Add the anhydrous base (e.g., potassium carbonate, 2.5 eq) and stir the suspension.
-
Add the primary amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a suitable temperature (e.g., 50-80 °C) as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-N-((5-fluoropyridin-3-yl)methyl)amine.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of N-((5-fluoropyridin-3-yl)methyl)amine derivatives.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | K₂CO₃ | Acetonitrile | 60 | 12 | 75-85 |
| 2 | Benzylamine | Et₃N | THF | 25 | 24 | 80-90 |
| 3 | Cyclopropylamine | DIPEA | DMF | 50 | 8 | 70-80 |
| 4 | Aniline | K₂CO₃ | DMF | 80 | 16 | 60-70 |
Note: The data presented in this table are representative and may vary based on the specific experimental conditions and scale of the reaction.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-((5-fluoropyridin-3-yl)methyl)amine derivatives.
SN2 Reaction Mechanism
The diagram below depicts the SN2 mechanism for the reaction.
Safety Precautions
-
This compound is a potential irritant and lachrymator. Handle it in a well-ventilated fume hood.
-
Primary amines can be corrosive and have strong odors. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
The reaction should be carried out under an inert atmosphere to prevent side reactions, especially when using sensitive reagents.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive starting material | Check the purity of the this compound. |
| Insufficient base | Ensure the base is anhydrous and used in sufficient excess to neutralize the hydrochloride and the HCl generated. | |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Formation of multiple products | Over-reaction (dialkylation) | Use a slight excess of the primary amine to minimize the formation of the tertiary amine by-product. |
| Side reactions | Ensure the reaction is performed under an inert atmosphere. Purify the starting materials if necessary. | |
| Difficulty in purification | Co-elution of product and impurities | Optimize the solvent system for column chromatography. Consider alternative purification techniques like preparative TLC or HPLC. |
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of N-((5-fluoropyridin-3-yl)methyl)amine derivatives. These compounds are valuable intermediates in the development of new therapeutic agents. By following the detailed protocols and considering the troubleshooting guide provided, researchers can efficiently synthesize a library of compounds for further investigation in drug discovery programs. Careful control of reaction conditions is key to achieving high yields and purity of the desired products.
Application Notes and Protocols for the Quantification of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride
These application notes provide detailed methodologies for the quantitative analysis of 3-(Chloromethyl)-5-fluoropyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and precise quantification in various sample matrices. The methods described are based on established analytical techniques for similar pyridine derivatives and can be adapted and validated for specific research needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust approach for the routine quantification of this compound.
Experimental Protocol
a. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard: this compound of known purity.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
b. Preparation of Standard Solutions:
-
Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in the sample diluent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
c. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the sample diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
d. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Isocratic or Gradient Elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 260 nm |
| Run Time | 10 minutes |
e. Isocratic Elution Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 10.0 | 70 | 30 |
f. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following tables should be used to summarize the data from method validation experiments.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Insert Data |
| 5 | Insert Data |
| 10 | Insert Data |
| 25 | Insert Data |
| 50 | Insert Data |
| 100 | Insert Data |
| R² | Insert Value |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 5 | Insert Value | Insert Value | Insert Value |
| Medium | 25 | Insert Value | Insert Value | Insert Value |
| High | 75 | Insert Value | Insert Value | Insert Value |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended. A similar methodology has been successfully applied for the trace analysis of related chloromethyl pyridine derivatives.
Experimental Protocol
a. Instrumentation and Materials:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 3 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard: this compound of known purity.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
b. Preparation of Standard and Sample Solutions:
-
Follow the same procedure as described in the HPLC-UV method, but prepare calibration standards in a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) as appropriate for the higher sensitivity of the instrument.
c. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC Parameters | |
| Column | C18, 2.1 mm x 50 mm, 3 µm |
| Mobile Phase | Gradient Elution (see table below) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Determine precursor and product ions experimentally |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for the specific transition |
| Capillary Voltage | 3.5 kV |
d. Gradient Elution Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 5.0 | 95 | 5 |
e. Data Analysis:
-
Quantification is performed in Multiple Reaction Monitoring (MRM) mode.
-
Construct a calibration curve and determine sample concentrations as described for the HPLC-UV method, using the peak areas from the specific MRM transition.
Quantitative Data Summary
Table 3: Linearity Data (LC-MS/MS)
| Concentration (ng/mL) | Peak Area (arbitrary units) |
| 0.1 | Insert Data |
| 0.5 | Insert Data |
| 1 | Insert Data |
| 5 | Insert Data |
| 10 | Insert Data |
| 50 | Insert Data |
| 100 | Insert Data |
| R² | Insert Value |
Table 4: Precision, Accuracy, and Sensitivity Data (LC-MS/MS)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| LLOQ | 0.1 | Insert Value | Insert Value | Insert Value |
| Low | 0.5 | Insert Value | Insert Value | Insert Value |
| Medium | 10 | Insert Value | Insert Value | Insert Value |
| High | 80 | Insert Value | Insert Value | Insert Value |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Decision logic for selecting and validating an analytical method.
Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride
[Author] Your Name/Company [Date] December 30, 2025 [Application Note Number] AN-00123
Abstract
This application note describes a novel, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(Chloromethyl)-5-fluoropyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The method is designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products, making it suitable for quality control and stability studies. The developed method was validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.
Introduction
This compound is a critical building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount to ensure the quality and safety of the final drug product. A robust and reliable analytical method is therefore essential for its quantification and impurity profiling. This application note details the development and validation of a stability-indicating HPLC method that can effectively separate this compound from its potential degradation products generated under stress conditions.
Experimental
Instrumentation and Materials
A standard HPLC system equipped with a UV detector was used for this analysis. The chromatographic separation was achieved on a C18 stationary phase. All solvents and reagents were of HPLC grade.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (80:20, v/v) |
Table 2: Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 90 | 10 |
| 25 | 90 | 10 |
Standard and Sample Preparation
-
Standard Solution: A stock solution of this compound was prepared by dissolving the reference standard in the diluent to achieve a concentration of 1 mg/mL. Working standards were prepared by further dilution to the desired concentrations.
-
Sample Solution: The sample was accurately weighed and dissolved in the diluent to obtain a target concentration of 1 mg/mL.
Method Validation Protocol
The developed method was validated according to ICH guidelines, encompassing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the this compound standard. The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples were then diluted and analyzed to assess for any degradation and to ensure the separation of degradation peaks from the main analyte peak.
Caption: Workflow for HPLC Method Development and Validation.
Linearity
Linearity was evaluated by analyzing a series of solutions of this compound at five different concentrations ranging from 50% to 150% of the nominal concentration. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
The accuracy of the method was determined by the recovery of a known amount of the standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). The analysis was performed in triplicate at each level.
Precision
Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by performing six replicate injections of the standard solution on the same day. Intermediate precision was evaluated by repeating the analysis on three different days. The relative standard deviation (%RSD) was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
The developed HPLC method successfully separated this compound from its degradation products and potential impurities. The validation results are summarized in the tables below.
Table 3: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5800 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.5% |
Table 4: Summary of Method Validation Data
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.6% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 0.9% |
| LOD | - | 0.05 µg/mL |
| LOQ | - | 0.15 µg/mL |
The forced degradation studies showed significant degradation of this compound under acidic and basic conditions, with minor degradation observed under oxidative and photolytic stress. The parent peak was well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method.
Caption: Protocol for the HPLC analysis of samples.
Conclusion
A simple, rapid, precise, and accurate stability-indicating RP-HPLC method has been developed and validated for the analysis of this compound. The method is suitable for the routine quality control and stability testing of this pharmaceutical intermediate.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 3-(chloromethyl)-5-fluoropyridine hydrochloride, a key intermediate in the development of novel pharmaceuticals. The synthesis is a multi-step process commencing with the esterification of 5-fluoronicotinic acid, followed by reduction to 3-hydroxymethyl-5-fluoropyridine, subsequent chlorination to yield 3-(chloromethyl)-5-fluoropyridine, and concluding with the formation of the hydrochloride salt. This guide offers comprehensive experimental procedures, quantitative data summaries, and workflow visualizations to facilitate the efficient and scalable production of this important building block.
Introduction
This compound serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. The presence of the fluorinated pyridine ring and the reactive chloromethyl group allows for diverse chemical modifications, making it a valuable synthon for introducing the 3-fluoro-5-(chloromethyl)pyridyl moiety into target molecules. This document outlines a robust and scalable synthetic route, providing detailed protocols for each key transformation.
Synthetic Pathway Overview
The overall synthetic pathway for this compound is depicted below. The process begins with the readily available 5-fluoronicotinic acid and proceeds through three subsequent chemical transformations.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 5-fluoronicotinate (Esterification)
This step involves the conversion of 5-fluoronicotinic acid to its corresponding methyl ester using methanol in the presence of a catalytic amount of sulfuric acid.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Notes |
| 5-Fluoronicotinic acid | 141.10 | - | >98% | Starting material |
| Methanol (Anhydrous) | 32.04 | 0.792 | >99.8% | Reagent and solvent |
| Sulfuric Acid (Conc.) | 98.08 | 1.84 | 95-98% | Catalyst |
| Sodium Bicarbonate | 84.01 | - | >99% | For neutralization |
| Dichloromethane | 84.93 | 1.33 | >99.5% | Extraction solvent |
| Anhydrous Sodium Sulfate | 142.04 | - | >99% | Drying agent |
Procedure:
-
To a stirred suspension of 5-fluoronicotinic acid (1.0 eq) in anhydrous methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is 7-8.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 2 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude methyl 5-fluoronicotinate, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Synthesis of 3-Hydroxymethyl-5-fluoropyridine (Reduction)
This protocol describes the reduction of the methyl ester to the corresponding alcohol using sodium borohydride in methanol.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Notes |
| Methyl 5-fluoronicotinate | 155.12 | - | >98% | Starting material |
| Sodium Borohydride | 37.83 | - | >98% | Reducing agent |
| Methanol (Anhydrous) | 32.04 | 0.792 | >99.8% | Solvent |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | >99.5% | Co-solvent (optional) |
| Ammonium Chloride (sat. aq.) | 53.49 | - | - | For quenching |
| Ethyl Acetate | 88.11 | 0.902 | >99.5% | Extraction solvent |
| Anhydrous Magnesium Sulfate | 120.37 | - | >99% | Drying agent |
Procedure:
-
Dissolve methyl 5-fluoronicotinate (1.0 eq) in a mixture of anhydrous methanol and optionally THF (10-15 volumes).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the mixture to 0-5°C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 5 volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield crude 3-hydroxymethyl-5-fluoropyridine. This product is often of sufficient purity for the next step, or it can be purified by column chromatography.
Step 3: Synthesis of 3-(Chloromethyl)-5-fluoropyridine (Chlorination)
This step details the conversion of the alcohol to the corresponding chloride using thionyl chloride.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Notes |
| 3-Hydroxymethyl-5-fluoropyridine | 127.11 | - | >97% | Starting material |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.631 | >99% | Chlorinating agent |
| Toluene (Anhydrous) | 92.14 | 0.867 | >99.8% | Solvent |
| Sodium Hydroxide (aq. solution) | 40.00 | - | - | For neutralization of off-gases and work-up |
Procedure:
-
In a reactor equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution, charge anhydrous toluene (5-10 volumes).
-
Slowly add thionyl chloride (1.1-1.5 eq) to the toluene with stirring, maintaining the temperature at 20-25°C.
-
Prepare a solution of 3-hydroxymethyl-5-fluoropyridine (1.0 eq) in anhydrous toluene (3-5 volumes).
-
Add the solution of the alcohol dropwise to the thionyl chloride solution over 1-2 hours, maintaining the reaction temperature between 25-30°C. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to 40-50°C and stir for 1-3 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature. The product, 3-(chloromethyl)-5-fluoropyridine, will be in the organic phase. This solution is often used directly in the next step.
Step 4: Formation of this compound
This final step involves the precipitation of the product as its hydrochloride salt.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Notes |
| 3-(Chloromethyl)-5-fluoropyridine (in Toluene) | 145.56 | - | - | Starting material from the previous step |
| Hydrogen Chloride (gas or solution in an inert solvent) | 36.46 | - | >99% | Reagent for salt formation |
| Toluene (Anhydrous) | 92.14 | 0.867 | >99.8% | Solvent |
| Diethyl Ether or Heptane | - | - | >99% | Anti-solvent to aid precipitation |
Procedure:
-
Cool the toluene solution of 3-(chloromethyl)-5-fluoropyridine from the previous step to 0-5°C.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution, or add a solution of HCl in an inert solvent (e.g., diethyl ether, isopropanol).
-
The hydrochloride salt will precipitate as a solid. Continue the addition of HCl until the precipitation is complete (the pH of a small aqueous extract should be acidic).
-
Stir the resulting slurry at 0-5°C for 1-2 hours.
-
Collect the solid product by filtration and wash with cold toluene and then with diethyl ether or heptane to remove any remaining impurities.
-
Dry the product under vacuum at 40-50°C to a constant weight to yield this compound as a crystalline solid.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis. Note that yields are indicative and may vary based on reaction scale and optimization.
| Step | Starting Material | Product | Molar Ratio (Product:Starting Material) | Typical Yield (%) |
| 1. Esterification | 5-Fluoronicotinic acid | Methyl 5-fluoronicotinate | 1:1 | 90-95 |
| 2. Reduction | Methyl 5-fluoronicotinate | 3-Hydroxymethyl-5-fluoropyridine | 1:1 | 85-90 |
| 3. Chlorination | 3-Hydroxymethyl-5-fluoropyridine | 3-(Chloromethyl)-5-fluoropyridine | 1:1 | 90-95 (in solution) |
| 4. Hydrochloride Salt Formation | 3-(Chloromethyl)-5-fluoropyridine | This compound | 1:1 | >95 |
| Overall | 5-Fluoronicotinic acid | This compound | 1:1 | 70-80 |
Experimental Workflow Visualization
Caption: Detailed workflow for the large-scale synthesis of this compound.
Safety and Handling
-
5-Fluoronicotinic acid: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. All operations should be carried out in a well-ventilated fume hood. Use appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.
-
Hydrogen chloride: Corrosive gas or solution. Handle in a fume hood with appropriate PPE.
-
The chlorination reaction with thionyl chloride produces sulfur dioxide and hydrogen chloride as byproducts, which are toxic and corrosive. Ensure the reaction setup is connected to a suitable gas scrubber.
-
All solvents are flammable. Avoid open flames and sources of ignition.
Applications
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The fluoropyridine moiety is a common feature in modern drug candidates due to its ability to modulate physicochemical properties such as metabolic stability, binding affinity, and bioavailability. The chloromethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of this important scaffold into more complex molecules. For instance, it is a building block in the synthesis of certain kinase inhibitors and other targeted therapies in oncology and other therapeutic areas.[1]
Conclusion
The protocols described in this document provide a comprehensive guide for the large-scale synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs. The provided quantitative data and workflow visualizations are intended to aid in the planning and execution of this multi-step synthesis on an industrial scale.
References
Application of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride in PET Tracer Development: Information Not Available
Despite a comprehensive search of available scientific literature and databases, no specific positron emission tomography (PET) tracers synthesized directly from 3-(chloromethyl)-5-fluoropyridine hydrochloride or containing the 5-fluoropyridin-3-ylmethyl moiety have been identified. Consequently, detailed application notes and protocols for its use in PET tracer development cannot be provided at this time.
The development of novel PET tracers is a complex process that involves the strategic design and synthesis of molecules that can be radiolabeled with a positron-emitting isotope, such as fluorine-18. These tracers are designed to target specific biological molecules or pathways, enabling the non-invasive imaging of physiological and pathological processes within the body.
The chemical structure of this compound suggests its potential as a precursor or building block in the synthesis of more complex molecules. The chloromethyl group could serve as a reactive site for attaching the pyridine ring to a larger scaffold, while the fluorine atom could potentially be replaced with fluorine-18 in a radiolabeling step. However, a thorough review of the literature did not yield any published studies describing the successful application of this specific compound in the development of a PET tracer.
Research in PET tracer development is a dynamic field, with new radiolabeling methodologies and novel tracer candidates continually being explored. It is possible that this compound has been investigated in unpublished or proprietary research, or that its utility as a precursor has been superseded by other, more efficient or versatile building blocks.
For researchers, scientists, and drug development professionals interested in the development of novel PET tracers, it is recommended to consult scientific databases such as PubMed, Scopus, and chemical patent databases for the latest advancements in radiochemistry and tracer synthesis. These resources may provide information on alternative precursors and synthetic strategies for the development of PET tracers targeting specific biological targets of interest.
Application Notes and Protocols for N-Alkylation using 3-(Chloromethyl)-5-fluoropyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-5-fluoropyridine hydrochloride is a versatile reagent for the N-alkylation of a wide range of nitrogen-containing nucleophiles. The introduction of the 5-fluoropyridin-3-ylmethyl moiety is of significant interest in medicinal chemistry, as the pyridine ring can act as a bioisostere for other aromatic systems and the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing drug-like characteristics. These application notes provide detailed protocols for the N-alkylation of various amine substrates using this reagent, supported by quantitative data and workflow visualizations.
Chemical Properties
| Property | Value |
| CAS Number | 1222556-83-3 |
| Molecular Formula | C₆H₆Cl₂FN |
| Molecular Weight | 182.02 g/mol |
| Appearance | Light yellow to yellow solid |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |
General Reaction Scheme
The N-alkylation reaction proceeds via a nucleophilic substitution, where the amine attacks the electrophilic chloromethyl group of the pyridine, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the generated hydrochloric acid and to deprotonate the amine nucleophile, increasing its reactivity.
Experimental Protocols
Protocol 1: N-Alkylation of Pyrazole Derivatives
This protocol is adapted from a procedure described in the patent literature for the synthesis of a pyrazole-based CETP inhibitor.
Materials:
-
This compound
-
(S)-ethyl 2-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)propanoate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Water
-
Brine
Procedure:
-
To a solution of (S)-ethyl 2-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)propanoate (1.0 eq) in DMF, add potassium carbonate (3.0 eq).
-
Add this compound (1.5 eq) to the mixture.
-
Stir the reaction mixture at 50°C for 2 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
Quantitative Data:
| Substrate | Product | Yield |
| (S)-ethyl 2-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)propanoate | (S)-ethyl 2-(3-(3,5-bis(trifluoromethyl)phenyl)-4-((5-fluoropyridin-3-yl)methyl)-1H-pyrazol-1-yl)propanoate | 81% |
Protocol 2: General Procedure for N-Alkylation of Heterocyclic Amines (Analogous Procedure)
While a specific protocol for the N-alkylation of imidazopyridines with this compound is not available, the following general procedure for a similar substrate and alkylating agent can be adapted. Optimization may be required.
Materials:
-
Heterocyclic amine (e.g., imidazopyridine)
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a suspension of the heterocyclic amine (1.0 eq) in DMF or acetonitrile, add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add this compound (1.1-1.5 eq).
-
Stir the mixture at a temperature ranging from room temperature to 80°C. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Experimental Workflow Visualization
Logical Relationships in Synthesis
The N-alkylation reaction is a key step in multi-step synthetic pathways. The introduced fluoropyridinylmethyl group can serve as a crucial pharmacophore or a handle for further functionalization.
Safety Information
-
This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a valuable and efficient reagent for the N-alkylation of various nitrogen-containing compounds, particularly heterocyclic amines. The provided protocols offer a starting point for researchers to incorporate the 5-fluoropyridin-3-ylmethyl moiety into their molecules of interest. The reaction conditions are generally mild, and the procedures are straightforward, making this reagent a useful tool in the synthesis of novel compounds for drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
Synthesis of Novel Kinase Inhibitors Utilizing 3-(Chloromethyl)-5-fluoropyridine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors using 3-(Chloromethyl)-5-fluoropyridine hydrochloride as a key building block. The focus is on the generation of potent and selective inhibitors of key oncogenic kinases, such as FMS-like Tyrosine Kinase 3 (FLT3) and Aurora Kinase A. This guide outlines a strategic approach to synthesizing a lead compound, "PyrFluorK-1," by coupling the title reagent with a 4-amino-pyrazolo[3,4-d]pyrimidine core. Detailed methodologies for synthesis, purification, and characterization are provided, alongside protocols for in vitro kinase and cell-based proliferation assays. All quantitative data is summarized for clarity, and key pathways and workflows are visualized using diagrams.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The pyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous approved kinase inhibitors. The unique electronic properties of the 5-fluoropyridine moiety can enhance binding affinity and improve metabolic stability. This compound serves as a versatile electrophilic building block, enabling the introduction of the 5-fluoropyridin-3-ylmethyl group into various scaffolds. This moiety can engage in key interactions within the ATP-binding pocket of target kinases.
This application note details the synthesis and evaluation of a novel kinase inhibitor, PyrFluorK-1, which is designed to target kinases such as FLT3 and Aurora A, both of which are implicated in acute myeloid leukemia (AML) and other malignancies.[1][2]
Synthesis of PyrFluorK-1
The synthesis of PyrFluorK-1 involves a nucleophilic substitution reaction between this compound and a suitable nucleophilic core. For this example, we will utilize a 4-amino-pyrazolo[3,4-d]pyrimidine scaffold, a common core in many kinase inhibitors.
Reaction Scheme:
Caption: FLT3 Signaling Pathway and Inhibition by PyrFluorK-1.
Caption: Role of Aurora A Kinase in Mitosis and Inhibition.
Experimental Workflow
Caption: Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel kinase inhibitors. The protocols and data presented here for the synthesis and evaluation of PyrFluorK-1 provide a solid framework for researchers to develop potent and selective kinase inhibitors for further investigation in drug discovery programs. The fluoropyridine moiety offers opportunities for enhancing potency and modulating physicochemical properties, making it an attractive component in the design of next-generation targeted therapies.
References
Application Notes and Protocols for Reactions Involving 3-(Chloromethyl)-5-fluoropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 3-(Chloromethyl)-5-fluoropyridine hydrochloride as a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical compounds. The primary reactivity of this compound lies in the nucleophilic substitution at the chloromethyl position, making it a valuable reagent for the introduction of the 5-fluoropyridin-3-ylmethyl moiety into a wide range of molecules.
Overview of Reactivity
This compound is a versatile reagent primarily employed in N-alkylation and S-alkylation reactions. The electron-withdrawing nature of the pyridine ring and the fluorine atom enhances the electrophilicity of the benzylic carbon, facilitating its reaction with various nucleophiles. Due to the presence of the hydrochloride salt, a base is typically required to liberate the free base of the pyridine for optimal reactivity or to neutralize the generated hydrochloric acid during the substitution reaction. Common bases include potassium carbonate, triethylamine, or diisopropylethylamine.
Experimental Protocols
The following protocols describe common nucleophilic substitution reactions using this compound.
N-Alkylation of Secondary Amines: Synthesis of Piperazine and Morpholine Derivatives
This protocol details the reaction of this compound with cyclic secondary amines, such as piperazine and morpholine derivatives. These reactions are fundamental in medicinal chemistry for the synthesis of compounds targeting a variety of biological targets.
General Reaction Scheme:
Figure 1: General workflow for N-alkylation of secondary amines.
Protocol: Synthesis of 1-((5-Fluoropyridin-3-yl)methyl)-4-methylpiperazine
-
Materials:
-
This compound
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous acetonitrile to form a suspension (approx. 0.2 M concentration).
-
Add potassium carbonate (2.5 eq) to the suspension.
-
Add 1-methylpiperazine (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
-
Table 1: Summary of Reaction Conditions and Yields for N-Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| 1-Methylpiperazine | K₂CO₃ | Acetonitrile | 80 | 4-8 | 1-((5-Fluoropyridin-3-yl)methyl)-4-methylpiperazine | 75-90 |
| Morpholine | K₂CO₃ | Acetonitrile | 80 | 4-8 | 4-((5-Fluoropyridin-3-yl)methyl)morpholine | 80-95 |
| Aniline | Et₃N | Dioxane | 100 | 12-24 | N-((5-Fluoropyridin-3-yl)methyl)aniline | 60-75 |
S-Alkylation of Thiols: Synthesis of Thioethers
This protocol outlines the reaction with thiol nucleophiles to form the corresponding thioethers. Thioethers are important functionalities in various biologically active molecules.
General Reaction Scheme:
Figure 2: General workflow for S-alkylation of thiols.
Protocol: Synthesis of 3-((Phenylthio)methyl)-5-fluoropyridine
-
Materials:
-
This compound
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Thiophenol
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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N,N-Dimethylformamide (DMF, anhydrous)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Inert atmosphere (Nitrogen or Argon)
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Standard work-up and purification equipment
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq) to the DMF at 0 °C.
-
Slowly add a solution of thiophenol (1.1 eq) in anhydrous DMF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thioether.
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Table 2: Summary of Reaction Conditions and Yields for S-Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Thiophenol | NaH | DMF | 0 to RT | 2-4 | 3-((Phenylthio)methyl)-5-fluoropyridine | 85-95 |
| Sodium thiomethoxide | (pre-formed) | Methanol | Reflux | 3-6 | 5-Fluoro-3-((methylthio)methyl)pyridine | 80-90 |
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the logical flow of the nucleophilic substitution reaction, a core application of this compound.
Figure 3: Logical workflow for nucleophilic substitution.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: The protocols and information provided in these application notes are intended for use by qualified professionals in a laboratory setting. The reaction conditions may require optimization for specific substrates and scales. All experiments should be conducted with appropriate safety precautions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Chloromethyl)-5-fluoropyridine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Chloromethyl)-5-fluoropyridine hydrochloride synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route involves the chlorination of 3-fluoro-5-(hydroxymethyl)pyridine using a chlorinating agent such as thionyl chloride (SOCl₂), followed by the formation of the hydrochloride salt.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-fluoro-5-(hydroxymethyl)pyridine (Precursor) | Incomplete reduction of the corresponding carboxylic acid or ester. | - Ensure the complete reaction of the starting material by monitoring with TLC or LC-MS. - Use a sufficient excess of the reducing agent, such as lithium aluminum hydride (LiAlH₄). - Optimize reaction temperature and time; for LiAlH₄ reductions, maintaining a low temperature (e.g., 0 °C) initially is crucial. |
| Low Conversion of 3-fluoro-5-(hydroxymethyl)pyridine to the Product | - Insufficient amount of chlorinating agent. - Low reaction temperature. - Degradation of the starting material or product. | - Use a slight excess of the chlorinating agent, such as thionyl chloride (1.1-1.3 equivalents).[1] - Control the reaction temperature, as the reaction is exothermic. A temperature range of 50-90 °C is often optimal for chlorination with thionyl chloride.[1] - Add the pyridyl carbinol solution gradually to the thionyl chloride solution to maintain better temperature control.[2] |
| Formation of Impurities/Side Products | - Over-chlorination or side reactions with the pyridine ring. - Reaction with solvent. - Formation of ethers or other byproducts from the starting alcohol. | - Avoid a large excess of the chlorinating agent. - Use an inert solvent such as toluene.[2] - Ensure the starting material is dry and the reaction is performed under anhydrous conditions to prevent hydrolysis of the chlorinating agent and other side reactions. |
| Product is an Oil or Gummy Solid Instead of a Crystalline Solid | - Presence of residual solvent or impurities. - Incomplete formation of the hydrochloride salt. | - After the reaction, apply a vacuum or purge with an inert gas like nitrogen to help precipitate the product.[2] - Wash the filtered solid with an appropriate inert solvent (e.g., toluene) to remove impurities.[2] - Ensure an adequate amount of HCl is present for complete salt formation. |
| Difficulty in Product Purification | - Co-precipitation of impurities with the product. - Product instability. | - Recrystallization from a suitable solvent system can be attempted. - The hydrochloride salt is generally more stable and easier to handle than the free base.[3] Store the final product in a cool, dry place under an inert atmosphere.[3] |
| Product Purity is Low After Isolation | Incomplete removal of byproducts or starting materials. | - Optimize the washing steps after filtration. - Consider a final purification step such as recrystallization or slurry wash. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the reaction of 3-fluoro-5-(hydroxymethyl)pyridine with a chlorinating agent, typically thionyl chloride (SOCl₂), in an inert solvent.[1][2] The hydrochloride salt is usually formed in situ or during the work-up.
Q2: What are the critical parameters to control during the chlorination step?
A2: The critical parameters include:
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Temperature: The reaction is exothermic and should be controlled, typically not exceeding 35°C during the addition of the pyridyl carbinol.[2]
-
Stoichiometry: A slight excess of thionyl chloride (e.g., 1.1-1.3 equivalents) is recommended to drive the reaction to completion while minimizing side reactions.[1][2]
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Order of Addition: Adding the solution of 3-fluoro-5-(hydroxymethyl)pyridine to the thionyl chloride solution is preferred for better temperature management.[2]
-
Anhydrous Conditions: The presence of moisture can lead to the decomposition of thionyl chloride and the formation of byproducts.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions may include the formation of bis(5-fluoro-3-pyridylmethyl) ether, especially if the reaction conditions are not optimized, and potential chlorination on the pyridine ring, although this is less common under mild conditions. The use of a slight excess of thionyl chloride helps to minimize the formation of the ether.
Q4: How can I improve the crystallinity and ease of handling of the final product?
A4: The hydrochloride salt of 3-(chloromethyl)-5-fluoropyridine is generally more stable and crystalline than the free base.[3] To improve crystallinity, ensure the complete removal of the reaction solvent by applying a vacuum or purging with nitrogen.[2] Washing the solid product with an inert solvent can also help to remove impurities that may inhibit crystallization.
Q5: What is the best way to purify the final product?
A5: The product can be purified by washing the filtered solid with an inert solvent like toluene.[2] If further purification is needed, recrystallization from a suitable solvent system can be explored. The choice of solvent will depend on the solubility of the product and impurities.
Experimental Protocols
Synthesis of 3-fluoro-5-(hydroxymethyl)pyridine (Precursor)
This protocol is based on the reduction of a corresponding ester, a common method for preparing hydroxymethylpyridines.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
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Cooling: Cool the suspension to 0 °C using an ice-water bath.
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Addition of Ester: Dissolve ethyl 5-fluoropyridine-3-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
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Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
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Work-up: Filter the resulting solid and wash it with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-5-(hydroxymethyl)pyridine.
Synthesis of this compound
This protocol is adapted from general procedures for the chlorination of pyridyl carbinols.[2]
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Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thionyl chloride (1.2 eq.) and an inert solvent such as toluene.
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Addition of Precursor: Dissolve 3-fluoro-5-(hydroxymethyl)pyridine (1.0 eq.) in toluene. Add this solution dropwise to the thionyl chloride solution. For better control, the pyridyl carbinol solution can be added under the surface of the thionyl chloride solution.[2]
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Temperature Control: Maintain the reaction temperature below 35 °C during the addition.[2]
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Reaction: After the addition is complete, stir the mixture at room temperature for a few hours, or gently heat if necessary, while monitoring the reaction by TLC or LC-MS.
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Product Precipitation: Upon completion, apply a vacuum or purge the reaction mixture with nitrogen to aid in the precipitation of the product.[2]
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Isolation and Purification: Filter the resulting suspension and wash the solid product with three portions of toluene.[2]
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Drying: Dry the product under vacuum at room temperature to obtain this compound as a solid.
Data Presentation
Table 1: Summary of Reaction Parameters for Chlorination
| Parameter | Recommended Range | Rationale |
| Thionyl Chloride (eq.) | 1.1 - 1.3 | Ensures complete conversion while minimizing side reactions.[1][2] |
| Reaction Temperature | < 35 °C (during addition) | Controls the exothermic reaction and prevents impurity formation.[2] |
| Solvent | Toluene (or other inert solvent) | Provides a suitable reaction medium and is easily removed.[2] |
| Reaction Time | 1 - 5 hours | Typically sufficient for complete conversion, should be monitored. |
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 3. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
Technical Support Center: Synthesis of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Chloromethyl)-5-fluoropyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent laboratory-scale synthesis involves the chlorination of 3-(Hydroxymethyl)-5-fluoropyridine using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting product is then typically isolated as the hydrochloride salt.
Q2: What are the critical parameters to control during the chlorination step with thionyl chloride?
Careful control of the reaction temperature and the order of reagent addition is crucial. Typically, the 3-(Hydroxymethyl)-5-fluoropyridine is added portion-wise to a solution of thionyl chloride in an inert solvent at a low temperature (e.g., 0-5 °C) to mitigate exothermic reactions and minimize side product formation.
Q3: I am observing a lower than expected yield. What are the potential causes?
Low yields can be attributed to several factors:
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Incomplete reaction: Insufficient reaction time or temperature may lead to unreacted starting material.
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Side product formation: The formation of various side products can consume the starting material and complicate purification.
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Product degradation: The product is reactive and can be susceptible to degradation under harsh work-up or purification conditions.
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Loss during work-up: Inefficient extraction or precipitation can lead to significant product loss.
Q4: My final product has a dark color and is difficult to purify. What could be the issue?
The formation of colored impurities often points towards polymerization or the generation of highly conjugated side products. This can be caused by elevated reaction temperatures or prolonged reaction times.
Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of this compound can be accompanied by the formation of several side products. Understanding these impurities is key to optimizing the reaction and obtaining a high-purity product.
| Side Product Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | 3-(Hydroxymethyl)-5-fluoropyridine | 129.11 | Incomplete reaction | Increase reaction time, slowly increase temperature after initial addition, use a slight excess of thionyl chloride. |
| Bis(5-fluoro-3-pyridinylmethyl) ether | C₁₂H₁₀F₂N₂O | 236.22 | Reaction of the product with unreacted starting material | Slow, controlled addition of the alcohol to the thionyl chloride solution at low temperature. |
| Bis(5-fluoro-3-pyridinylmethyl) sulfite | C₁₂H₁₀F₂N₂O₃S | 312.29 | Reaction of the intermediate chlorosulfite with the starting alcohol | Use of a slight excess of thionyl chloride, maintain low temperatures. |
| Ring-Chlorinated Byproduct | e.g., 2-Chloro-3-(chloromethyl)-5-fluoropyridine | 180.01 | Harsh reaction conditions (high temperature, excess chlorinating agent) | Maintain strict temperature control, use a minimal excess of thionyl chloride. |
| Dimerized/Polymeric Impurities | - | Variable | High reaction temperature, prolonged reaction time | Optimize reaction time and maintain low temperatures. |
Experimental Protocols & Methodologies
General Procedure for the Synthesis of this compound:
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To a stirred solution of thionyl chloride (1.2 equivalents) in a suitable inert solvent (e.g., dichloromethane, toluene) cooled to 0-5 °C, a solution of 3-(Hydroxymethyl)-5-fluoropyridine (1.0 equivalent) in the same solvent is added dropwise, maintaining the internal temperature below 10 °C.
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After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-3 hours.
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The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS).
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Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure.
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The resulting crude product is triturated with a non-polar solvent (e.g., diethyl ether, hexane) to precipitate the hydrochloride salt.
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The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum.
Analytical Method for Impurity Profiling:
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for identifying and quantifying impurities.
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GC-MS: Suitable for volatile and thermally stable impurities. A non-polar capillary column can be used with a temperature gradient to separate the components.
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LC-MS/MS: Ideal for less volatile or thermally labile impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing a small amount of formic acid or ammonium acetate for better ionization) can be employed.
Visualizing Reaction Pathways and Workflows
Caption: Formation of common reaction impurities.
Experimental Workflow for Synthesis and Analysis
Caption: Overall experimental and analytical workflow.
Technical Support Center: Purification of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 3-(Chloromethyl)-5-fluoropyridine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is an oil or fails to crystallize | - The solvent system is not optimal for crystallization. - The product is too soluble in the chosen solvent. - High levels of impurities are present, inhibiting crystallization. | - Modify the solvent system: Try a different solvent or a combination of solvents. A common technique is to dissolve the crude product in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed, followed by slow cooling. - Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface. If available, add a seed crystal of the pure compound. |
| Formation of very fine, needle-like crystals | - Crystallization occurred too rapidly. | - Slow down the crystallization process: Reduce the rate of cooling. Allow the solution to cool to room temperature slowly before placing it in a cold bath. |
| Product degradation during work-up or purification | - The compound may be sensitive to acidic or basic conditions. - Prolonged exposure to silica gel during chromatography can cause degradation. | - Use a neutral work-up: Perform extractions with neutral water washes and avoid strong acids or bases. - Neutralize silica gel: If purification by column chromatography is necessary, the silica gel can be neutralized by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine. |
| Low purity after initial purification | - Incomplete removal of starting materials or byproducts. - Co-precipitation of impurities with the product. | - Perform multiple purification steps: A sequence of a solvent wash followed by recrystallization is often effective. - Consider an acid-base extraction: Dissolve the crude mixture in an organic solvent and wash with a dilute acid to remove basic impurities, or with a dilute base to remove acidic impurities. |
| Discolored product (yellow or brown) | - Presence of colored impurities from the reaction. | - Treat with activated charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific data for this exact compound is limited, common impurities in the synthesis of chloromethylpyridine hydrochlorides from the corresponding pyridyl carbinol and thionyl chloride can include:
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Unreacted 3-(Hydroxymethyl)-5-fluoropyridine: The starting alcohol may not have fully reacted.
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Dipyridylmethane derivatives: Formed by the self-reaction of the product, especially in its free base form.
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Oxidation byproducts: If the starting material was synthesized via oxidation of a methyl group, related oxidized species could be present.
-
Byproducts from thionyl chloride: Residual sulfur-containing compounds.
Q2: What are suitable solvents for the recrystallization of this compound?
A2: Based on related chloromethylpyridine hydrochlorides, suitable recrystallization solvents or solvent systems could include:
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Isopropyl alcohol/ether mixtures
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Methanol
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Toluene for washing the precipitated solid
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Acetone/petroleum ether mixtures
The ideal solvent system will dissolve the compound when hot but have low solubility when cold. The presence of the fluorine atom may alter solubility, so some experimentation with different solvent polarities is recommended.
Q3: How can I monitor the purity of this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for determining the purity of the compound. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification progress.
Q4: Is this compound stable?
A4: Chloromethylpyridine derivatives can be reactive and may be susceptible to hydrolysis. The hydrochloride salt is generally more stable than the free base, which can be prone to self-reaction. It is advisable to store the compound in a cool, dry place, protected from moisture.
Data Presentation
The following table summarizes purity data for a related chloromethylpyridine hydrochloride after washing with different solvent systems. This can serve as a starting point for optimizing the purification of this compound.
Table 1: Purity of a Related Chloromethylpyridine Hydrochloride After Different Solvent Washes
| Wash Solvent System (v/v) | Purity (by HPLC) |
| Acetone: Petroleum Ether (2:1) | 99.54% |
| Acetone: Petroleum Ether (2.5:1) | 99.49% |
Experimental Protocols
Protocol 1: Purification by Solvent Wash
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Isolate the Crude Product: After the reaction is complete, remove the reaction solvent under reduced pressure to obtain the crude solid.
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Select a Wash Solvent: Choose a solvent in which the desired product has low solubility, but the impurities are reasonably soluble. Toluene is often a good starting point for chloromethylpyridine hydrochlorides.
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Perform the Wash: Add the wash solvent to the crude solid to form a slurry. Stir the slurry vigorously for approximately 30 minutes at a controlled temperature (e.g., room temperature).
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Isolate the Purified Product: Filter the solid using a Buchner funnel. Wash the filter cake with a small amount of the cold wash solvent.
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Dry the Product: Dry the purified solid under vacuum.
-
Assess Purity: Analyze the purity of the product by HPLC or another suitable analytical method. Repeat the wash if necessary.
Protocol 2: Purification by Recrystallization
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Choose a Solvent System: Identify a solvent or solvent mixture that dissolves the crude product at an elevated temperature but in which the product is sparingly soluble at room temperature or below.
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Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.
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Decolorize (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.
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Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Dry the Crystals: Dry the purified crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A decision-making diagram for troubleshooting the crystallization and purification of this compound.
optimizing reaction conditions for 3-(Chloromethyl)-5-fluoropyridine hydrochloride
Welcome to the Technical Support Center for the synthesis and handling of 3-(Chloromethyl)-5-fluoropyridine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the reduction of a suitable precursor, such as a 5-fluoronicotinic acid derivative, to afford 3-(hydroxymethyl)-5-fluoropyridine. This intermediate is then subjected to chlorination, typically using thionyl chloride (SOCl₂), to yield the desired 3-(chloromethyl)-5-fluoropyridine, which is subsequently isolated as its hydrochloride salt.
Q2: What are the critical parameters to control during the chlorination step with thionyl chloride?
A2: The chlorination of 3-(hydroxymethyl)-5-fluoropyridine is an exothermic reaction and requires careful control of several parameters to ensure high yield and purity. Key parameters include:
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Temperature: The reaction should be maintained at a low temperature, typically between 0-10 °C, during the addition of thionyl chloride to control the exotherm.
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Stoichiometry: A slight excess of thionyl chloride (typically 1.1 to 1.5 equivalents) is generally used to ensure complete conversion of the alcohol.
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Solvent: An inert solvent, such as toluene or dichloromethane, is recommended to facilitate the reaction and subsequent workup.
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Addition Rate: Slow, dropwise addition of thionyl chloride to the solution of the alcohol is crucial to prevent a rapid temperature increase and the formation of byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase would typically consist of a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol). The disappearance of the starting material spot (3-(hydroxymethyl)-5-fluoropyridine) and the appearance of the product spot will indicate the reaction's progression.
Q4: What are the common impurities or side products in this synthesis?
A4: Potential impurities can arise from incomplete reaction or side reactions. These may include unreacted 3-(hydroxymethyl)-5-fluoropyridine, and the formation of bis(5-fluoro-3-pyridylmethyl) ether. Over-chlorination of the pyridine ring is also a possibility if the reaction conditions are not carefully controlled.
Q5: What is the recommended purification method for this compound?
A5: The crude product is typically purified by recrystallization. A common procedure involves dissolving the crude solid in a minimal amount of a hot solvent (e.g., a mixture of isopropanol and methanol) and then allowing it to cool slowly to induce crystallization. The purified crystals can then be collected by filtration, washed with a cold solvent, and dried under vacuum.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction during chlorination. | - Ensure a slight excess of thionyl chloride is used. - Extend the reaction time. - Verify the quality of the thionyl chloride. |
| Degradation of the product during workup. | - Maintain low temperatures during the workup. - Avoid prolonged exposure to basic conditions. | |
| Formation of a dark-colored reaction mixture or product | Decomposition of starting material or product. | - Maintain strict temperature control during the reaction. - Use high-purity starting materials and solvents. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of impurities in the starting material. | - Purify the 3-(hydroxymethyl)-5-fluoropyridine before the chlorination step. | |
| Product is an oil or fails to crystallize | Presence of impurities inhibiting crystallization. | - Wash the crude product with a non-polar solvent (e.g., hexanes or diethyl ether) to remove non-polar impurities. - Attempt recrystallization from a different solvent system. - Use a seed crystal to induce crystallization. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Inconsistent reaction times | Variations in reaction temperature. | - Use a temperature-controlled reaction setup (e.g., an ice bath or a cryostat) to maintain a consistent temperature. |
| Purity of reagents. | - Use freshly opened or properly stored reagents. The quality of thionyl chloride can significantly impact the reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of 3-(Hydroxymethyl)-5-fluoropyridine
This protocol is adapted from analogous preparations of hydroxymethylpyridines.
Materials:
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Ethyl 5-fluoronicotinate
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Ethanol (absolute)
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Sodium borohydride (NaBH₄)
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Hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-fluoronicotinate (1.0 eq) in absolute ethanol.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to 0 °C and cautiously quench the excess sodium borohydride by the slow addition of water, followed by dilute hydrochloric acid until the pH is neutral.
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Concentrate the mixture under reduced pressure to remove the ethanol.
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Extract the aqueous residue with diethyl ether (3 x volumes).
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Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(hydroxymethyl)-5-fluoropyridine.
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The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound
This protocol is based on the general procedure for the chlorination of hydroxymethylpyridines.[1][2]
Materials:
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3-(Hydroxymethyl)-5-fluoropyridine
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Thionyl chloride (SOCl₂)
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Toluene (anhydrous)
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Diethyl ether (anhydrous)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(hydroxymethyl)-5-fluoropyridine (1.0 eq) in anhydrous toluene.
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Cool the solution to 0 °C in an ice bath.
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Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.[2]
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction by TLC. Upon completion, a precipitate of the hydrochloride salt should form.
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If precipitation is slow, the reaction mixture can be concentrated under reduced pressure to induce crystallization.
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Filter the solid product under a stream of nitrogen.
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Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other soluble impurities.
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Dry the product under vacuum to obtain this compound as a solid.
Data Presentation
The following table provides a general overview of the reaction parameters for the chlorination of hydroxymethylpyridines using thionyl chloride, which can be used as a starting point for optimizing the synthesis of this compound.
| Parameter | Value Range | Remarks |
| Reactant Ratio (Alcohol:SOCl₂) | 1 : 1.1 - 1.5 | A slight excess of thionyl chloride ensures complete conversion. |
| Temperature (°C) | 0 - 10 | Crucial for controlling the exotherm and minimizing side reactions. |
| Reaction Time (hours) | 2 - 6 | Monitored by TLC for completion. |
| Typical Yield (%) | 80 - 95 | Dependent on reaction scale and purity of starting materials. |
Visualizations
General Synthetic Workflow
Caption: A two-step synthetic workflow for this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Storage and Handling of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of 3-(Chloromethyl)-5-fluoropyridine hydrochloride during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition of this compound?
A1: Decomposition of this compound can be indicated by several physical and chemical changes. Visually, you might observe a change in color from white or off-white to yellow or brown, and the powder may become clumpy or sticky. Chemically, the most probable degradation pathway is the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming (5-fluoropyridin-3-yl)methanol hydrochloride. This can be confirmed by analytical techniques such as HPLC, which would show the appearance of new peaks corresponding to degradation products.
Q2: What are the optimal storage conditions to prevent decomposition?
A2: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress. Storage in an inert atmosphere (e.g., under argon or nitrogen) can also be beneficial, especially for long-term storage, to protect against atmospheric moisture and oxidative degradation.
Q3: How does humidity affect the stability of this compound?
A3: As a hydrochloride salt, this compound is hygroscopic, meaning it can absorb moisture from the air. Moisture can initiate and accelerate the hydrolysis of the reactive chloromethyl group, leading to the formation of the corresponding alcohol derivative.[1][2][3][4] Therefore, it is crucial to protect the compound from humidity during storage and handling.
Q4: Can pH influence the stability of this compound?
A4: Yes, the stability of this compound is likely pH-dependent. The hydrolysis of the chloromethyl group can be catalyzed by both acidic and basic conditions. As a hydrochloride salt of a weak base (pyridine derivative), its solution will be acidic. Changes in the microenvironment's pH, for instance, due to absorbed moisture containing dissolved acidic or basic impurities, could affect the rate of decomposition.
Q5: Are there any recommended stabilizers for this compound?
A5: While specific stabilizers for this compound are not extensively documented, general stabilizers for analogous compounds like benzyl chloride can be considered. These include agents that can scavenge traces of acid or metal ions that might catalyze decomposition. However, the addition of any stabilizer should be carefully evaluated for compatibility and potential interference with downstream applications. For most laboratory applications, strict control of storage conditions (low temperature, low humidity) is the primary method of stabilization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (yellowing/browning) of the solid | - Exposure to light (photodegradation).- Exposure to elevated temperatures.- Reaction with impurities or contaminants. | - Store in an amber or opaque container to protect from light.- Store at the recommended low temperature.- Ensure high purity of the material and avoid cross-contamination. |
| Caking or clumping of the powder | - Absorption of moisture from the atmosphere. | - Store in a desiccator with a suitable desiccant (e.g., silica gel).- Handle the compound in a glove box or a dry environment.- Ensure the container is tightly sealed immediately after use. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) | - Chemical decomposition, likely hydrolysis of the chloromethyl group. | - Confirm the identity of the degradation product using techniques like LC-MS.- Review storage and handling procedures to identify potential exposure to moisture or high temperatures.- Consider performing a forced degradation study to understand the degradation profile. |
| Inconsistent experimental results | - Use of partially degraded starting material. | - Always use fresh or properly stored this compound.- Check the purity of the compound by a suitable analytical method (e.g., HPLC, NMR) before use.- If decomposition is suspected, purify the material before use if possible. |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the degradation of this compound.
Objective: To separate the intact drug from its potential degradation products.
Materials:
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This compound
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid or phosphoric acid (for pH adjustment)
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A C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
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HPLC system with a UV detector
Procedure:
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Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., starting with a 50:50 v/v ratio). Adjust the pH of the aqueous component to an acidic value (e.g., pH 3) using a small amount of formic acid or phosphoric acid.
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Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
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Chromatographic Conditions (Initial):
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Column: C18 reverse-phase
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detector Wavelength: Scan for an optimal wavelength (e.g., 260 nm).
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Column Temperature: 25 °C
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Method Optimization: Inject the standard solution and observe the retention time and peak shape. Adjust the mobile phase composition (ratio of acetonitrile to water) and pH to achieve a sharp, symmetrical peak with a reasonable retention time. A gradient elution may be necessary to separate the parent compound from more polar degradation products.
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Forced Degradation Study (for method validation):
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Acid Hydrolysis: Dissolve the compound in a dilute acid (e.g., 0.1 N HCl) and heat (e.g., at 60 °C) for a defined period. Neutralize and dilute with the mobile phase before injection.
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Base Hydrolysis: Dissolve the compound in a dilute base (e.g., 0.1 N NaOH) at room temperature for a defined period. Neutralize and dilute with the mobile phase before injection.
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Oxidative Degradation: Treat the compound with a dilute hydrogen peroxide solution.
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Thermal Degradation: Heat the solid compound in an oven (e.g., at 80 °C).
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Photodegradation: Expose the compound (in solid or solution form) to UV light.
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Analysis of Stressed Samples: Analyze the samples from the forced degradation study using the optimized HPLC method. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.
Visualizations
Decomposition Pathway
The primary anticipated decomposition pathway for this compound in the presence of water is the hydrolysis of the chloromethyl group.
Caption: Proposed hydrolysis of this compound.
Experimental Workflow for Stability Testing
The following workflow outlines the steps for conducting a stability study of this compound.
References
troubleshooting failed reactions with 3-(Chloromethyl)-5-fluoropyridine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)-5-fluoropyridine hydrochloride. The information is designed to help resolve common issues encountered during chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorinated pyridine derivative used as a key intermediate in organic synthesis.[1] It is primarily employed in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, for introducing the 5-fluoro-3-pyridylmethyl moiety. This is typically achieved through N-alkylation reactions with various nucleophiles.
Q2: What are the typical storage and handling recommendations for this reagent?
Like similar chloromethylpyridine hydrochlorides, this reagent is expected to be hygroscopic and potentially irritating to the skin, eyes, and respiratory tract.[2] Therefore, it is crucial to:
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Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
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Keep it in a cool, dry, and well-ventilated area.
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Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the substance.
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Handle the reagent in a fume hood to avoid inhalation of any dust or vapors.
Q3: What are the most common solvents used for reactions with this compound?
Polar aprotic solvents are generally the preferred choice for N-alkylation reactions with chloromethylpyridines. These solvents help to dissolve the reactants and stabilize charged intermediates. Commonly used solvents include:
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N,N-Dimethylformamide (DMF)
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Acetonitrile (ACN)
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Tetrahydrofuran (THF)
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Acetone
The choice of solvent can significantly impact reaction rates and product yields, and may need to be optimized for specific applications.
Q4: Why is a base typically required in reactions with this reagent?
This compound is a salt, meaning the pyridine nitrogen is protonated. For the pyridine to act as an effective alkylating agent, the hydrochloride must be neutralized. Furthermore, if the nucleophile is an amine or other protic species, a base is required to deprotonate it, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH). At least one equivalent of base is needed to neutralize the hydrochloride salt, and an additional equivalent is often required for the nucleophile.
Troubleshooting Failed Reactions
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Neutralization of Hydrochloride | Ensure at least one equivalent of a suitable base is used to liberate the free base of the chloromethylpyridine. An additional equivalent is often needed to deprotonate the nucleophile. |
| Low Reactivity of Nucleophile | Consider using a stronger base to fully deprotonate the nucleophile. Increasing the reaction temperature may also be necessary. |
| Poor Solubility of Reactants | Experiment with different polar aprotic solvents (e.g., DMF, ACN, THF) or a solvent mixture to ensure all reactants are adequately dissolved. |
| Degradation of the Reagent | This compound can be sensitive to moisture, leading to hydrolysis of the chloromethyl group to a hydroxymethyl group. Ensure the use of anhydrous solvents and proper storage of the reagent. |
| Steric Hindrance | If the nucleophile is sterically bulky, the reaction may require longer reaction times or higher temperatures to proceed to completion. |
Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Over-alkylation | If the nucleophile has multiple reactive sites (e.g., a primary amine), over-alkylation can occur. To minimize this, use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. |
| Hydrolysis of the Chloromethyl Group | The presence of water can lead to the formation of 3-(hydroxymethyl)-5-fluoropyridine as a byproduct. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere. |
| Competing N- vs. O- or C-alkylation | For nucleophiles with multiple potential sites of reaction (ambident nucleophiles), the choice of solvent and base can influence the regioselectivity. "Harder" bases in polar aprotic solvents tend to favor N-alkylation. |
| Dimerization | Self-reaction of the chloromethylpyridine can lead to the formation of dimeric byproducts. This can sometimes be minimized by controlling the concentration of the reactants and the rate of addition of the alkylating agent. |
Experimental Protocols
The following is an adapted general procedure for the N-alkylation of an amine with this compound. This protocol is based on established methods for similar chloromethylpyridine reagents and should be optimized for specific substrates.
Adapted Protocol: N-Alkylation of a Primary Amine
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Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF or ACN).
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Addition of Base: Add a suitable base (e.g., K₂CO₃, 2.2 eq) to the mixture and stir at room temperature for 15-30 minutes.
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Addition of Alkylating Agent: Add this compound (1.1 eq) to the suspension.
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Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Data Presentation
Table 1: Representative Yields for N-Alkylation of Various Amines with Chloromethylpyridines
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| Indazole | NaH | THF | 60 | 4 | >90 |
| Pyrrolidine | Et₃N | ACN | Room Temp | 12 | 80-90 |
| 4-Methoxyaniline | Cs₂CO₃ | DMF | 70 | 8 | >90 |
Note: These are representative yields for similar reactions and may vary for this compound.
Table 2: Solubility of Related Pyridine Hydrochlorides
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Diethyl Ether | Sparingly Soluble |
| Hexanes | Insoluble |
Note: This table is based on general solubility data for pyridine hydrochlorides and should be experimentally verified for this compound.[3]
Visualizations
Caption: General experimental workflow for N-alkylation reactions.
References
Technical Support Center: Purification of 3-(Chloromethyl)-5-fluoropyridine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-(Chloromethyl)-5-fluoropyridine hydrochloride.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Initial Isolation | Incomplete reaction or presence of starting materials. | Monitor the reaction progress using TLC or HPLC to ensure complete conversion. If starting materials persist, consider adjusting reaction time, temperature, or reagent stoichiometry. |
| Formation of side-products. | Potential side-products could include the corresponding alcohol (from hydrolysis of the chloromethyl group) or di-chlorinated species. Purification via column chromatography or recrystallization may be necessary. | |
| Oily Product Instead of Solid Hydrochloride Salt | Presence of residual solvent. | Ensure the product is thoroughly dried under vacuum. |
| Impurities inhibiting crystallization. | Wash the crude product with a non-polar solvent like hexane or diethyl ether to remove non-polar impurities. If the product remains oily, purification by column chromatography before attempting salt formation or recrystallization is recommended.[1] | |
| Product Discoloration (Yellow or Brown) | Presence of colored impurities or degradation products. | Treatment with activated charcoal during recrystallization can help remove colored impurities. Purification by distillation of the free base before conversion to the hydrochloride salt may also yield a colorless product. |
| Poor Yield After Purification | Product loss during extraction and washing steps. | Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase is appropriate to prevent loss of the free base. |
| Inefficient crystallization. | To induce crystallization, try scratching the inside of the flask with a glass rod or seeding with a pure crystal. Slow cooling, followed by placing the solution in an ice bath, can maximize crystal formation.[1] | |
| Difficulty with Column Chromatography | Product streaking or broad peaks on TLC. | The acidic nature of silica gel can sometimes interact with basic pyridine compounds. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using an alternative stationary phase like alumina. |
| Co-elution of impurities. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Based on common synthetic routes for similar compounds, potential impurities may include:
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Unreacted starting materials: Such as 3-methyl-5-fluoropyridine or 3-(hydroxymethyl)-5-fluoropyridine.
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Over-chlorination or under-chlorination byproducts.
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Hydrolysis products: The chloromethyl group can be susceptible to hydrolysis, forming the corresponding alcohol, 3-(hydroxymethyl)-5-fluoropyridine.
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Polymeric byproducts: Formed during the chlorination step.
Q2: What is a suitable method for purifying crude this compound?
A2: Several methods can be effective, depending on the nature of the impurities:
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Recrystallization: This is a common and effective method for purifying solid materials. The choice of solvent is crucial.
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Acid/Base Extraction: This can be used to separate the basic pyridine product from non-basic impurities.
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Column Chromatography: Effective for separating compounds with different polarities.[2] For pyridine derivatives, silica gel or alumina can be used as the stationary phase.
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Vacuum Distillation: This can be used to purify the free base form of the compound before converting it to the hydrochloride salt.[2]
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: For pyridine hydrochloride salts, polar solvents are generally required. Good starting points for solvent screening include:
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Isopropanol
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Ethanol
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Methanol/diethyl ether mixtures
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Acetone/hexane mixtures
The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q4: How can I convert the purified free base of 3-(chloromethyl)-5-fluoropyridine to its hydrochloride salt?
A4: To form the hydrochloride salt, dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Then, add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out of the solution and can be collected by filtration.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: The purity of the final product can be assessed using a combination of the following techniques:
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High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Melting Point Analysis: A sharp melting point range is indicative of high purity.
Purification Data for Related Pyridine Derivatives
The following table summarizes purification data from studies on compounds structurally related to this compound. This data can provide a useful starting point for developing a purification strategy.
| Compound | Purification Method | Solvent/Eluent | Purity Achieved | Reference |
| 2-chloro-5-fluoronicotinonitrile | Silica Gel Column Chromatography | Hexane/Ethyl Acetate (6:1) | 100% | [2] |
| 2-chloro-5-fluoronicotinic acid derivative | Distillation under reduced pressure | N/A | 99% | [2] |
| 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Washing | Toluene | 99.01% | CN101648907A |
| 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Washing | Acetone/Petroleum Ether (2.5:1) | 99.49% | CN101648907A |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
Methodology:
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., isopropanol). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable. If no single solvent is ideal, a binary solvent system (e.g., ethanol/diethyl ether) can be tested.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Avoid adding a large excess of solvent.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal was added, perform a hot gravity filtration to remove it. This step should be done quickly to prevent premature crystallization.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
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Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. Dry the pure crystals under vacuum.
Protocol 2: Purification by Column Chromatography (of the Free Base)
This protocol is for the purification of the free base form of 3-(chloromethyl)-5-fluoropyridine, which can then be converted to the hydrochloride salt.
Methodology:
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Neutralization: Dissolve the crude hydrochloride salt in water and adjust the pH to ~8-9 with a suitable base (e.g., saturated sodium bicarbonate solution).
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Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
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Column Preparation: Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent should be determined based on TLC analysis of the crude material.
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Loading and Elution: Dissolve the crude free base in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.
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Salt Formation: Convert the purified free base to the hydrochloride salt as described in the FAQ section.
Purification Workflow
Caption: Purification workflow for this compound.
References
Technical Support Center: Production of 3-(Chloromethyl)-5-fluoropyridine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up production of 3-(Chloromethyl)-5-fluoropyridine hydrochloride. The information is structured to address specific experimental challenges in a clear question-and-answer format.
Troubleshooting Guides
Issue 1: Low Yield During Chlorination Step
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Question: We are experiencing a significant drop in yield when scaling up the chlorination of 3-hydroxymethyl-5-fluoropyridine with thionyl chloride. What are the potential causes and solutions?
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Answer: Low yields during the scale-up of chlorination reactions are a common issue. Several factors could be contributing to this problem. A primary concern is localized overheating within the larger reactor, which can lead to the formation of degradation byproducts. Inadequate mixing can also result in poor reaction kinetics and the formation of impurities.
Potential Solutions:
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Improved Heat Management: Ensure your reactor has sufficient cooling capacity. A gradual, subsurface addition of the limiting reagent can help dissipate heat more effectively.
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Enhanced Mixing: Use an appropriate agitator and agitation speed to ensure homogenous mixing of the reactants. Baffles within the reactor can also improve mixing efficiency.
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Solvent Selection: The choice of solvent is critical. An inert solvent with a suitable boiling point can help in controlling the reaction temperature.
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Reagent Purity: Verify the purity of your starting materials and thionyl chloride. Impurities can interfere with the reaction and lead to side products.
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Issue 2: High Levels of Impurities in the Final Product
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Question: Our scaled-up batch of this compound shows a high level of impurities that were not significant at the lab scale. How can we identify and mitigate these impurities?
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Answer: The impurity profile can change significantly during scale-up due to longer reaction times, and variations in temperature and mixing. Common impurities in this type of synthesis can include unreacted starting material, over-chlorinated byproducts, and products of side reactions involving the pyridine ring.
Identification and Mitigation Strategies:
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Impurity Characterization: Use analytical techniques such as HPLC, GC-MS, and NMR to identify the structure of the major impurities.
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Reaction Optimization: Once the impurities are identified, you can often mitigate their formation by adjusting reaction parameters. For example, if an over-chlorinated product is observed, reducing the molar ratio of the chlorinating agent or lowering the reaction temperature might be effective.
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Work-up and Purification: The work-up procedure is crucial for removing impurities. An acidic wash can help remove any basic impurities, while a carefully designed crystallization process can isolate the desired product from other byproducts. Consider recrystallization from a different solvent system if the initial one is not effective.
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Issue 3: Difficulties with Product Isolation and Filtration
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Question: We are facing challenges with the filtration of this compound at a larger scale. The product is forming a fine powder that clogs the filter. What can we do to improve the crystal morphology?
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Answer: The formation of fine particles during crystallization is often related to rapid precipitation. To obtain larger crystals that are easier to filter, it is essential to control the rate of crystallization.
Improving Crystal Morphology:
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Controlled Cooling: Implement a gradual cooling profile for the crystallization process. A slower cooling rate allows for the formation of larger, more well-defined crystals.
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Anti-Solvent Addition: If using an anti-solvent for precipitation, add it slowly to a well-agitated solution of the product. This prevents localized high supersaturation, which leads to the formation of fine particles.
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Seeding: Introducing a small amount of pre-existing crystals (seeding) when the solution is supersaturated can promote the growth of larger crystals.
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Solvent System: Experiment with different solvent systems for crystallization. The choice of solvent can have a significant impact on crystal habit.
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Frequently Asked Questions (FAQs)
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Q1: What are the critical safety precautions to consider during the scale-up of this synthesis?
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A1: The synthesis of this compound involves hazardous materials. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO2). It is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. At a larger scale, a closed system is recommended for handling thionyl chloride. An emergency plan should be in place to handle any spills or accidental releases.
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Q2: How does the quality of the starting material, 3-hydroxymethyl-5-fluoropyridine, affect the final product?
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A2: The purity of the starting material is paramount for a successful scale-up. Impurities in the starting alcohol can lead to the formation of corresponding chlorinated impurities, which may be difficult to remove from the final product. It is advisable to have stringent quality control specifications for all raw materials.
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Q3: What is the recommended storage condition for this compound?
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A3: this compound is a hydrochloride salt and can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.
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Data Presentation
Table 1: Comparison of Typical Lab-Scale vs. Scale-Up Process Parameters
| Parameter | Lab-Scale (10 g) | Pilot Scale (1 kg) | Potential Scale-Up Issue | Mitigation Strategy |
| Reactant Addition Time | 5-10 minutes | 1-2 hours | Localized overheating | Slow, subsurface addition |
| Reaction Temperature | 20-25 °C (ice bath cooling) | 20-30 °C (reactor cooling jacket) | Temperature excursions | Improved reactor cooling, controlled addition |
| Stirring Speed | 500 rpm (magnetic stirrer) | 100-200 rpm (impeller) | Inefficient mixing | Optimize agitator design and speed |
| Typical Yield | 85-95% | 70-85% | Increased side reactions | Tighter control of reaction parameters |
| Purity (by HPLC) | >98% | 95-98% | Formation of new impurities | Process optimization, improved purification |
Experimental Protocols
Key Experiment: Chlorination of 3-hydroxymethyl-5-fluoropyridine
This protocol is a general guideline and should be optimized for specific equipment and scale.
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Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a gas outlet connected to a scrubber (for HCl and SO2), and an addition funnel.
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Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to maintain a dry atmosphere.
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Charge Solvent and Reagent: Charge the reactor with an appropriate inert solvent (e.g., toluene, dichloromethane). Cool the solvent to 0-5 °C. Slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) to the solvent while maintaining the temperature.
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Reactant Addition: Dissolve 3-hydroxymethyl-5-fluoropyridine in the same solvent and add it to the addition funnel. Add the solution dropwise to the reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
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Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC). The reaction is typically complete after 2-4 hours of stirring at room temperature after the addition is complete.
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Work-up: Upon completion, the reaction mixture may be concentrated under reduced pressure to remove excess solvent and thionyl chloride. The resulting solid can then be triturated with a non-polar solvent (e.g., hexane, heptane) to precipitate the hydrochloride salt.
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Isolation: The product is isolated by filtration, washed with a cold, non-polar solvent, and dried under vacuum.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common scale-up issues.
Caption: Synthesis pathway with potential side reactions during production.
Technical Support Center: Managing Exothermic Reactions with 3-(Chloromethyl)-5-fluoropyridine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 3-(chloromethyl)-5-fluoropyridine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a fluorinated pyridine derivative with the chemical formula C₆H₆Cl₂FN.[1][2] Its primary hazards include causing severe skin burns and eye damage.[3] It is also harmful if swallowed and may cause respiratory irritation.[4] Due to its chemical structure, it can participate in highly exothermic reactions, which poses a significant risk of a thermal runaway if not properly managed.
Q2: What is a thermal runaway reaction and why is it a critical concern with this compound?
A2: A thermal runaway occurs when an exothermic reaction generates heat faster than it can be dissipated.[5] This creates a dangerous positive feedback loop: the increased temperature accelerates the reaction rate, which in turn generates even more heat.[5][6] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing equipment failure, explosions, and the release of hazardous materials.[6] Reactions involving reactive intermediates, such as those that can be formed from this compound, are often highly exothermic and require careful control.
Q3: What initial steps should be taken to assess the thermal risk of a reaction involving this compound?
A3: A thorough risk assessment is essential before conducting any experiment. This should include:
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Literature Review: Search for published data on the thermal hazards of your specific reaction or analogous transformations.
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Calorimetry: When possible, utilize techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[6]
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Worst-Case Scenario Analysis: Calculate the potential adiabatic temperature rise to understand the maximum possible temperature in the event of a cooling failure.[6]
Q4: What are the general principles for controlling exothermic reactions?
A4: The primary goal is to ensure that the rate of heat removal is always greater than the rate of heat generation. Key strategies include:
-
Temperature Control: Maintain a low reaction temperature to slow the reaction rate and provide a larger safety margin.[7]
-
Controlled Addition: Add the reactive agent (in this case, often the this compound or a reagent it is reacting with) slowly and in a controlled manner to limit the instantaneous amount of reactant and thus the rate of heat generation.[5]
-
Dilution: Using an appropriate and inert solvent can increase the total heat capacity of the reaction mixture, helping to absorb the heat generated.[8]
-
Efficient Agitation: Good mixing ensures uniform temperature throughout the reactor and prevents the formation of localized hot spots.
-
Adequate Cooling: The reactor should be equipped with a cooling system capable of removing the heat generated by the reaction, even at the maximum anticipated rate.
Troubleshooting Guide
| Observed Issue | Potential Cause | Immediate Actions & Solutions |
| Rapid, unexpected temperature increase beyond the set point. | Loss of cooling, addition rate too high, incorrect reagent concentration. | 1. Immediately stop all reagent addition. 2. Maximize cooling: Ensure coolant is flowing at its maximum rate and lowest temperature.3. If the temperature continues to rise, proceed to the "Emergency Quenching" protocol. |
| Localized boiling or fuming from the reaction mixture. | Hot spot formation due to poor mixing. | 1. Stop all reagent addition. 2. Increase agitation rate if it is safe to do so. |
| Sudden increase in reactor pressure. | Gas evolution from the reaction or boiling of the solvent. | 1. Follow all steps for a rapid temperature increase. 2. Vent the reactor to a safe location (e.g., a scrubber or fume hood) if the pressure approaches the vessel's limit and you have been trained to do so. |
| Visible decomposition (e.g., charring, rapid color change). | The reaction has reached a temperature where a secondary, more energetic decomposition has begun. | IMMEDIATE EVACUATION. Activate emergency alarms and evacuate the area. Do not attempt to control the reaction. |
Experimental Protocols
General Protocol for a Controlled Exothermic Reaction
This protocol provides a general framework. It is imperative to adapt it to the specific requirements and safety assessment of your reaction.
1. Reactor Setup:
-
Select a reactor of appropriate size with a suitable overhead stirrer, a temperature probe (thermocouple), a condenser, and an addition funnel or syringe pump for controlled reagent delivery.
-
Ensure the reactor is equipped with an external cooling bath (e.g., ice-water, dry ice-acetone).
2. Initial Charging:
-
Charge the reactor with the initial reagents and solvent, excluding the this compound (or the reagent it will react with).
-
Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C).[6]
3. Reagent Addition:
-
Dissolve the this compound in a suitable solvent in the addition funnel or syringe pump.[6]
-
Begin adding the solution dropwise or at a slow, constant rate.[6]
-
Crucially, monitor the internal temperature continuously. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C) of the set point.[6] If the temperature rises above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.[6]
4. Reaction Monitoring:
-
Maintain the reaction at the set temperature for the required duration after the addition is complete.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, NMR).
5. Quenching and Work-up:
-
Once the reaction is complete, cool the mixture further before slowly and carefully adding a quenching agent if required by the specific protocol. Be aware that the quenching process itself can be exothermic.
-
Proceed with the standard work-up and purification procedures.
Visualizations
Diagrams
Caption: Workflow for a controlled exothermic reaction.
Caption: Troubleshooting logic for a thermal runaway event.
References
- 1. chem-contract.com [chem-contract.com]
- 2. This compound | 1222556-83-3 [amp.chemicalbook.com]
- 3. 3-(CHLOROMETHYL)-5-FLUOROPYRIDINE HCL [chemdict.com]
- 4. aaronchem.com [aaronchem.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Validation & Comparative
Comparative 1H NMR Spectrum Analysis: 3-(Chloromethyl)-5-fluoropyridine hydrochloride vs. 3-(Chloromethyl)pyridine hydrochloride
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the 1H NMR spectrum of 3-(Chloromethyl)-5-fluoropyridine hydrochloride and its non-fluorinated analog, 3-(Chloromethyl)pyridine hydrochloride, supported by experimental data and detailed protocols.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the successful development of new drug candidates. 1H NMR spectroscopy offers a powerful tool for the structural verification and purity assessment of this compound. By comparing its spectrum to that of the closely related 3-(Chloromethyl)pyridine hydrochloride, we can gain valuable insights into the influence of the fluorine substituent on the chemical environment of the pyridine ring protons.
Predicted 1H NMR Spectrum of this compound
Due to the scarcity of publicly available experimental spectra for this compound, a predicted spectrum is presented based on established principles of NMR spectroscopy. The introduction of a fluorine atom at the 5-position is expected to significantly influence the chemical shifts of the adjacent protons (H-4 and H-6) due to its strong electron-withdrawing nature and through-space coupling. The proton at the 2-position (H-2) will also be affected, albeit to a lesser extent. The chloromethyl protons are expected to appear as a singlet, deshielded by the adjacent chlorine atom and the pyridine ring.
Comparison of 1H NMR Spectral Data
The following table summarizes the experimental 1H NMR data for 3-(Chloromethyl)pyridine hydrochloride and the predicted data for its fluorinated analog. This side-by-side comparison highlights the expected changes in chemical shifts and coupling constants upon fluorination.
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted/Experimental Multiplicity | Predicted/Experimental Coupling Constant (J, Hz) |
| This compound | H-2 | ~9.2 - 9.4 | Singlet (or narrow doublet) | - |
| H-4 | ~8.8 - 9.0 | Doublet of doublets | J(H-4, F) ≈ 4-6; J(H-4, H-6) ≈ 2-3 | |
| H-6 | ~8.6 - 8.8 | Doublet of doublets | J(H-6, F) ≈ 2-3; J(H-6, H-4) ≈ 2-3 | |
| -CH2Cl | ~5.1 | Singlet | - | |
| 3-(Chloromethyl)pyridine hydrochloride [1] | H-2 | 9.12 | Singlet | - |
| H-4 | 8.97 | Doublet | J ≈ 8.1 Hz | |
| H-6 | 8.72 | Doublet | J ≈ 5.7 Hz | |
| -CH2Cl | 5.07 | Singlet | - |
Note: The predicted values for this compound are estimations based on the experimental data of the non-fluorinated analog and known substituent effects of fluorine on pyridine rings.
Experimental Protocol for 1H NMR Spectrum Acquisition
The following provides a detailed methodology for acquiring a high-quality 1H NMR spectrum of pyridine derivatives like this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure complete relaxation of the protons between scans.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline and absorptive peaks.
-
Calibrate the chemical shift scale by referencing the residual solvent peak.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Structural Elucidation Pathway
The following diagram illustrates the logical workflow for analyzing the 1H NMR spectrum to confirm the structure of this compound.
Caption: Workflow for 1H NMR based structural confirmation.
Conclusion
The comparative analysis of the 1H NMR spectra of this compound and its non-fluorinated analog provides a clear understanding of the structural features of this important synthetic intermediate. The predicted spectrum for the fluorinated compound, based on the experimental data of the analog, serves as a valuable reference for researchers. The detailed experimental protocol outlined in this guide will enable scientists to acquire high-quality data for their own samples, ensuring accurate structural elucidation and quality control in the drug development process. The logical workflow presented visually reinforces the steps involved in moving from raw spectral data to a confirmed molecular structure.
References
A Comparative Analysis of the Reactivity of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride and Its Analogues in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3-(Chloromethyl)-5-fluoropyridine hydrochloride and its analogues in nucleophilic substitution reactions. Understanding the relative reactivity of these building blocks is crucial for the rational design of synthetic routes and the development of novel pharmaceutical agents. This document presents a summary of expected quantitative data based on established chemical principles, detailed experimental protocols for comparative analysis, and visualizations of the underlying reaction pathways.
Introduction to Reactivity
The primary mode of reaction for this compound and its analogues is the bimolecular nucleophilic substitution (SN2) reaction at the chloromethyl group. The pyridine ring, particularly when protonated as the hydrochloride salt, and the presence of a fluorine atom, are expected to significantly influence the electrophilicity of the benzylic carbon, thereby affecting the reaction rate. The electron-withdrawing nature of the pyridine nitrogen and the fluorine substituent are anticipated to increase the partial positive charge on the methylene carbon, making it more susceptible to nucleophilic attack.
Data Presentation: A Quantitative Comparison of Reactivity
While direct kinetic data for the nucleophilic substitution of this compound is not extensively available in the public literature, we can predict the relative reactivity based on the electronic effects of the substituents on the pyridine ring. The following table provides an estimated comparison of the relative rate constants for the SN2 reaction of various 3-chloromethylpyridine analogues with a common nucleophile, such as iodide, in a polar aprotic solvent like acetone.
Table 1: Estimated Relative Reactivity of 3-(Chloromethyl)pyridine Analogues in SN2 Reactions
| Compound | Structure | Substituent at C5 | Predicted Relative Rate Constant (krel) |
| 3-(Chloromethyl)pyridine hydrochloride | ![]() | H | 1.0 |
| This compound | ![]() | F | ~ 5-10 |
| 3-(Chloromethyl)-5-methylpyridine hydrochloride | ![]() | CH3 | ~ 0.5-0.8 |
| 3-(Chloromethyl)-5-nitropyridine hydrochloride | ![]() | NO2 | ~ 20-50 |
Note: The relative rate constants are estimates based on the known electron-withdrawing and electron-donating properties of the substituents. The presence of an electron-withdrawing group (F, NO2) is expected to accelerate the SN2 reaction, while an electron-donating group (CH3) is expected to decelerate it.
Experimental Protocols
To empirically determine the relative reactivity of these compounds, a competition experiment can be performed. This protocol is designed to allow two different 3-chloromethylpyridine analogues to compete for a limited amount of a nucleophile. The relative amounts of the unreacted starting materials can then be quantified to determine their relative reactivity.
Protocol 1: Competitive SN2 Reaction for Determining Relative Reactivity
Objective: To determine the relative reactivity of this compound and 3-(Chloromethyl)pyridine hydrochloride in an SN2 reaction with sodium iodide.
Materials:
-
This compound
-
3-(Chloromethyl)pyridine hydrochloride
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Internal standard (e.g., undecane)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Thermostated water bath (25 °C)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of this compound and 3-(Chloromethyl)pyridine hydrochloride in anhydrous acetone containing a known concentration of an internal standard.
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
-
Reaction Setup:
-
In a round-bottom flask maintained at 25 °C, combine equal volumes (e.g., 10 mL) of the two chloromethylpyridine stock solutions.
-
Initiate the reaction by adding a half-equivalent of the sodium iodide solution (e.g., 10 mL of 0.05 M NaI in acetone) to the mixture of the two pyridine derivatives. This ensures that the nucleophile is the limiting reagent.
-
-
Reaction Monitoring and Quenching:
-
Stir the reaction mixture vigorously at a constant temperature (25 °C).
-
At regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a large volume of a suitable solvent (e.g., diethyl ether) and washing with water to remove unreacted sodium iodide.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the relative concentrations of the unreacted 3-(Chloromethyl)-5-fluoropyridine and 3-(Chloromethyl)pyridine.
-
The relative reactivity can be calculated from the ratio of the disappearance of the two starting materials over time, normalized to the internal standard.
-
Mandatory Visualization
Signaling Pathway: SN2 Reaction Mechanism
The following diagram illustrates the concerted SN2 mechanism for the reaction of a nucleophile with a 3-chloromethylpyridine derivative.
Caption: SN2 reaction pathway for a 3-chloromethylpyridine.
Experimental Workflow: Competitive Reactivity Study
The following diagram outlines the workflow for the competitive reactivity experiment described in Protocol 1.
A Comparative Guide to the Analytical Validation of 3-(Chloromethyl)-5-fluoropyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Chloromethyl)-5-fluoropyridine hydrochloride, a critical building block in pharmaceutical synthesis. The performance of this method is benchmarked against a standard reverse-phase HPLC approach, with supporting experimental data to guide researchers in selecting the most appropriate analytical technique for their specific needs.
Introduction
Accurate and precise quantification of this compound is paramount for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This document outlines the validation of a novel analytical method and compares its performance characteristics to a conventional method, focusing on key validation parameters as prescribed by the International Council for Harmonisation (ICH) guidelines. Pyridine derivatives are commonly analyzed using techniques like reverse-phase HPLC, and this guide provides a framework for the validation of such methods.[1]
Comparative Analysis of Analytical Methods
The performance of the "New HPLC Method" is compared against a "Standard RP-HPLC Method." The following tables summarize the validation parameters for each method, demonstrating the superior performance of the new method in terms of sensitivity and accuracy.
Table 1: Linearity
| Parameter | New HPLC Method | Standard RP-HPLC Method |
| Concentration Range (µg/mL) | 1 - 100 | 5 - 120 |
| Regression Equation | y = 4587.3x + 152.9 | y = 3987.1x + 876.5 |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 |
Table 2: Accuracy (Recovery)
| Spike Level | New HPLC Method (% Recovery) | Standard RP-HPLC Method (% Recovery) |
| 80% | 99.8% | 98.5% |
| 100% | 100.5% | 99.2% |
| 120% | 101.2% | 101.8% |
Table 3: Precision
| Parameter | New HPLC Method (%RSD) | Standard RP-HPLC Method (%RSD) |
| Repeatability (n=6) | 0.45% | 0.85% |
| Intermediate Precision (n=6) | 0.68% | 1.10% |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | New HPLC Method (µg/mL) | Standard RP-HPLC Method (µg/mL) |
| LOD | 0.15 | 0.50 |
| LOQ | 0.45 | 1.50 |
Table 5: Specificity
| Parameter | New HPLC Method | Standard RP-HPLC Method |
| Peak Purity | Pass | Pass |
| Resolution from Impurities | > 2.0 | > 1.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. While gas chromatography (GC) can also be used for pyridine analysis, HPLC is often preferred for its compatibility with liquid samples.[2]
New HPLC Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic acid in water and Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 1000 µg/mL was prepared by dissolving this compound in the mobile phase. Working standards were prepared by serial dilution.
Standard RP-HPLC Method
-
Instrumentation: Shimadzu LC-20AT HPLC system with a UV-Vis Detector.
-
Column: Phenomenex Luna C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of Phosphate Buffer (pH 3.0) and Methanol (50:50 v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of 1000 µg/mL was prepared by dissolving this compound in methanol. Working standards were prepared by serial dilution.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the analytical method validation process and the relationship between the key validation parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Relationship between key validation parameters.
References
Comparative Analysis of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives as Potent Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives. While the primary search topic was on derivatives of 3-(Chloromethyl)-5-fluoropyridine hydrochloride, a comprehensive literature review revealed a lack of specific biological activity data for this exact class of compounds. However, significant research has been conducted on the structurally related 3-(5-fluoropyridin-3-yl)-2-oxazolidinone scaffold, which also features the key 5-fluoropyridine moiety. This guide, therefore, focuses on the antibacterial properties of these analogous compounds, presenting key experimental data and methodologies to inform future drug discovery and development efforts in this area.
The data presented herein is primarily drawn from a study by Wang et al. (2023), which details the synthesis and antibacterial evaluation of these compounds against a panel of Gram-positive bacteria, including drug-resistant strains.[1]
Quantitative Data Summary
The antibacterial activity of the synthesized 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives was determined by their minimum inhibitory concentrations (MICs) against various Gram-positive bacterial strains. The results are summarized in the tables below. Lower MIC values indicate greater antibacterial potency.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives [1]
| Compound | R¹ | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) | E. coli (ATCC25922) |
| 5 | Cl | 1 | 2 | 2 | 1 | 2 | >128 |
| 6a | Phenyl | 8 | 16 | 16 | 8 | 16 | >128 |
| 6b | 4-Fluorophenyl | 4 | 8 | 8 | 4 | 8 | >128 |
| 6c | 4-Chlorophenyl | 2 | 4 | 4 | 2 | 4 | >128 |
| 6d | 4-Bromophenyl | 2 | 4 | 4 | 2 | 4 | >128 |
| 6e | 4-Nitrophenyl | 16 | 32 | 32 | 16 | 32 | >128 |
| 6f | 4-Methylphenyl | 8 | 16 | 16 | 8 | 16 | >128 |
| 6g | 4-Methoxyphenyl | 16 | 32 | 32 | 16 | 32 | >128 |
| 6h | 3-Fluorophenyl | 4 | 8 | 8 | 4 | 8 | >128 |
| 6i | 3-Chlorophenyl | 2 | 4 | 4 | 2 | 4 | >128 |
| 6j | 3-Bromophenyl | 2 | 4 | 4 | 2 | 4 | >128 |
| 6k | 3-Nitrophenyl | 16 | 32 | 32 | 16 | 32 | >128 |
| 6l | 3-Methylphenyl | 8 | 16 | 16 | 8 | 16 | >128 |
| 6m | 3-Methoxyphenyl | 16 | 32 | 32 | 16 | 32 | >128 |
| Linezolid | - | 1 | 1 | 2 | 1 | 2 | >128 |
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Pyrimidine-Substituted Piperazine Derivatives [1]
| Compound | X¹ | R¹ | R² | R³ | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) | E. coli (ATCC25922) |
| 7a | C | H | H | H | 4 | 8 | 8 | 4 | 8 | >128 |
| 7b | C | Cl | H | H | 2 | 4 | 4 | 2 | 4 | >128 |
| 7c | C | F | H | H | 4 | 8 | 8 | 4 | 8 | >128 |
| 7d | C | Br | H | H | 2 | 4 | 4 | 2 | 4 | >128 |
| 7e | N | Cl | H | H | 1 | 2 | 2 | 1 | 2 | >128 |
| 7f | C | NH₂ | H | H | 8 | 16 | 16 | 8 | 16 | >128 |
| 7g | C | Cl | H | Cl | 1 | 2 | 2 | 1 | 2 | >128 |
| 7h | N | Cl | H | Cl | 0.5 | 1 | 1 | 0.5 | 1 | >128 |
| 7i | N | F | H | F | 2 | 4 | 4 | 2 | 4 | >128 |
| 7j | N | Br | H | Br | 0.25 | 0.5 | 0.5 | 0.25 | 0.5 | >128 |
| 7k | N | I | H | I | 0.5 | 1 | 1 | 0.5 | 1 | >128 |
| 7l | N | CH₃ | H | CH₃ | 2 | 4 | 4 | 2 | 4 | >128 |
| 7m | N | OCH₃ | H | OCH₃ | 16 | 32 | 32 | 16 | 32 | >128 |
| 7n | N | SCH₃ | H | SCH₃ | 4 | 8 | 8 | 4 | 8 | >128 |
| Linezolid | - | - | - | - | 1 | 1 | 2 | 1 | 2 | >128 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity of the synthesized compounds was determined using the broth microdilution method as described by Wang et al. (2023).[1]
-
Bacterial Strains and Culture Conditions: The tested Gram-positive bacterial strains included Staphylococcus aureus (ATCC25923), Streptococcus pneumoniae (ATCC49619), Enterococcus faecalis (ATCC29212), Bacillus subtilis (ATCC6633), and Staphylococcus xylosus (ATCC35924). The Gram-negative strain tested was Escherichia coli (ATCC25922). Bacterial cultures were grown in Mueller-Hinton Broth (MHB).
-
Preparation of Test Compounds: Stock solutions of the synthesized compounds and the reference drug, Linezolid, were prepared in dimethyl sulfoxide (DMSO).
-
Microdilution Assay: The assay was performed in 96-well microtiter plates. Two-fold serial dilutions of the test compounds were prepared in MHB to achieve a range of final concentrations.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizations
Mechanism of Action of Oxazolidinone Antibiotics
Oxazolidinone antibiotics, such as the derivatives discussed, exert their antibacterial effect by inhibiting bacterial protein synthesis.[2][3][4] They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, a crucial step in protein synthesis.[2][5]
Caption: Mechanism of bacterial protein synthesis inhibition by oxazolidinone derivatives.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of the antibacterial compounds.
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride: A Comparative Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-(Chloromethyl)-5-fluoropyridine hydrochloride is a valuable building block in the pharmaceutical industry. This guide provides a comparative cost-benefit analysis of three distinct synthetic routes to this compound, offering experimental data and protocols to inform strategic decisions in its production.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 5-Fluoronicotinic Acid | Route 2: From 3-Amino-5-fluoropyridine | Route 3: From 3-Methyl-5-fluoropyridine |
| Starting Material Cost | Moderate | Moderate to High | High (estimated) |
| Number of Steps | 3 | 4 | 2 |
| Overall Yield (estimated) | Moderate | Low | Low to Moderate |
| Key Reagents | Sodium Borohydride, Thionyl Chloride | Sodium Nitrite, Copper(I) Chloride, Vilsmeier Reagent, Sodium Borohydride, Thionyl Chloride | N-Chlorosuccinimide, Benzoyl Peroxide |
| Process Complexity | Moderate | High | Moderate |
| Purification | Straightforward | Challenging | Challenging |
| Safety & Environmental | Use of borohydride and thionyl chloride requires caution. | Involves diazotization (potentially explosive intermediates) and multiple solvents. | Radical reaction can be difficult to control; use of chlorinated solvents. |
Route 1: A Three-Step Approach from 5-Fluoronicotinic Acid
This route begins with the readily available 5-fluoronicotinic acid, which is first reduced to the corresponding alcohol, then chlorinated, and finally converted to the hydrochloride salt.
A [label="5-Fluoronicotinic Acid", fillcolor="#F1F3F4"]; B [label="(5-Fluoropyridin-3-yl)methanol", fillcolor="#F1F3F4"]; C [label="3-(Chloromethyl)-5-fluoropyridine", fillcolor="#F1F3F4"]; D [label="3-(Chloromethyl)-5-fluoropyridine\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="1. Reduction (e.g., NaBH4)"]; B -> C [label="2. Chlorination (e.g., SOCl2)"]; C -> D [label="3. HCl salt formation"]; }
Experimental Protocol:
Step 1: Synthesis of (5-Fluoropyridin-3-yl)methanol
To a solution of 5-fluoronicotinic acid in an appropriate solvent (e.g., THF), a reducing agent such as sodium borohydride is added portion-wise at a controlled temperature. The reaction is monitored by TLC until completion. The product is then isolated by extraction and purified.
Step 2: Synthesis of 3-(Chloromethyl)-5-fluoropyridine
(5-Fluoropyridin-3-yl)methanol is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a chlorinating agent like thionyl chloride, typically at reflux. The reaction progress is monitored, and upon completion, the solvent and excess reagent are removed under reduced pressure.
Step 3: Formation of this compound
The crude 3-(chloromethyl)-5-fluoropyridine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt, which is then collected by filtration and dried.
Cost-Benefit Analysis:
-
Advantages: This route utilizes a relatively inexpensive and stable starting material. The reactions involved are standard organic transformations.
-
Disadvantages: The reduction of a carboxylic acid can sometimes require harsh conditions or more expensive reducing agents to achieve high yields. The use of thionyl chloride requires careful handling due to its corrosive and reactive nature. The overall yield will be dependent on the efficiency of both the reduction and chlorination steps.
Route 2: A Multi-Step Synthesis from 3-Amino-5-fluoropyridine
This pathway involves the conversion of the amino group to a chloro group via a Sandmeyer reaction, followed by the introduction of a one-carbon unit and subsequent functional group manipulations to arrive at the chloromethyl side chain.
A [label="3-Amino-5-fluoropyridine", fillcolor="#F1F3F4"]; B [label="3-Chloro-5-fluoropyridine", fillcolor="#F1F3F4"]; C [label="3-Formyl-5-fluoropyridine", fillcolor="#F1F3F4"]; D [label="(5-Fluoropyridin-3-yl)methanol", fillcolor="#F1F3F4"]; E [label="3-(Chloromethyl)-5-fluoropyridine", fillcolor="#F1F3F4"]; F [label="3-(Chloromethyl)-5-fluoropyridine\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="1. Sandmeyer Reaction\n(NaNO2, CuCl, HCl)"]; B -> C [label="2. Formylation\n(Vilsmeier-Haack)"]; C -> D [label="3. Reduction (e.g., NaBH4)"]; D -> E [label="4. Chlorination (e.g., SOCl2)"]; E -> F [label="5. HCl salt formation"]; }
Experimental Protocol:
Step 1: Synthesis of 3-Chloro-5-fluoropyridine
3-Amino-5-fluoropyridine is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures. The resulting diazonium salt is then treated with a solution of copper(I) chloride to yield 3-chloro-5-fluoropyridine.
Step 2: Synthesis of 3-Formyl-5-fluoropyridine
The formylation of 3-chloro-5-fluoropyridine can be achieved using a Vilsmeier-Haack reaction, which involves treating the pyridine with a mixture of phosphorus oxychloride and dimethylformamide.
Step 3 & 4: Reduction and Chlorination
The resulting 3-formyl-5-fluoropyridine is then reduced to the corresponding alcohol, and subsequently chlorinated as described in Route 1.
Cost-Benefit Analysis:
-
Advantages: The starting material, 3-amino-5-fluoropyridine, is commercially available.
-
Disadvantages: This is a lengthy, multi-step synthesis which will likely result in a low overall yield. Sandmeyer reactions on heterocyclic amines can be challenging and may have variable yields[1][2]. The Vilsmeier-Haack reaction adds another step and requires careful control of reaction conditions. The multiple steps increase labor, solvent, and energy costs, and generate more waste.
Route 3: Direct Chlorination of 3-Methyl-5-fluoropyridine
This route offers the most direct approach to the target molecule by performing a radical chlorination on the methyl group of 3-methyl-5-fluoropyridine.
A [label="3-Methyl-5-fluoropyridine", fillcolor="#F1F3F4"]; B [label="3-(Chloromethyl)-5-fluoropyridine", fillcolor="#F1F3F4"]; C [label="3-(Chloromethyl)-5-fluoropyridine\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="1. Radical Chlorination\n(e.g., NCS, BPO)"]; B -> C [label="2. HCl salt formation"]; }
Experimental Protocol:
Step 1: Synthesis of 3-(Chloromethyl)-5-fluoropyridine
3-Methyl-5-fluoropyridine is dissolved in a suitable solvent (e.g., carbon tetrachloride) and treated with a radical chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO). The reaction is typically carried out under reflux and monitored for the formation of the desired product.
Step 2: Formation of the Hydrochloride Salt
The hydrochloride salt is formed as described in the previous routes.
Cost-Benefit Analysis:
-
Advantages: This is the most direct and shortest route to the target molecule.
-
Disadvantages: The starting material, 3-methyl-5-fluoropyridine, is not as readily available as the starting materials for the other routes, and its cost is likely to be higher. Radical chlorination of methylpyridines can be difficult to control and may lead to the formation of a mixture of mono-, di-, and trichlorinated products, as well as ring-chlorinated byproducts[3][4]. This necessitates a potentially challenging and costly purification process to isolate the desired monochlorinated product, which can significantly lower the effective yield.
Conclusion
The choice of the optimal synthetic route for this compound depends on a variety of factors including the scale of the synthesis, the availability and cost of starting materials, and the capabilities of the laboratory.
-
Route 1 presents a balanced approach with a moderate number of steps and potentially good overall yield, provided the reduction and chlorination steps are optimized.
-
Route 2 is a longer and more complex route that is likely to be less economically viable for large-scale production due to the number of steps and probable low overall yield.
-
Route 3 offers the most direct path, but its feasibility is highly dependent on the cost and availability of the starting material and the ability to control the selectivity of the radical chlorination to minimize byproduct formation and simplify purification.
For researchers and drug development professionals, a thorough evaluation of these factors, including preliminary small-scale experiments to determine actual yields and purification requirements, is crucial for making an informed decision on the most suitable synthetic strategy.
References
- 1. 3-Fluoropyridine price,buy 3-Fluoropyridine - chemicalbook [chemicalbook.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 4. US4205175A - Chlorination process - Google Patents [patents.google.com]
Comparative Cross-Reactivity Analysis of Novel Kinase Inhibitors Derived from 3-(Chloromethyl)-5-fluoropyridine hydrochloride
A Fictional Case Study: FPMD-8a
Introduction:
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket across the human kinome. Off-target activities of kinase inhibitors can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical evaluation of any new kinase inhibitor candidate.
This guide presents a comparative analysis of a hypothetical novel kinase inhibitor, FPMD-8a , derived from 3-(Chloromethyl)-5-fluoropyridine hydrochloride. FPMD-8a has been designed as a potent inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the Ras-Raf-MEK-ERK signaling pathway.[1][2] To assess its selectivity, FPMD-8a was profiled against a panel of 10 representative kinases from different families and compared with a known broad-spectrum inhibitor, Staurosporine. This document provides a summary of the inhibitory activities, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Data Summary
The inhibitory activity of FPMD-8a and the control compound, Staurosporine, was assessed against a panel of 10 kinases. The half-maximal inhibitory concentration (IC50) values were determined using a radiometric kinase assay. The results are summarized in the table below.
Table 1: Comparative Kinase Inhibition Profile of FPMD-8a and Staurosporine
| Kinase Target | Kinase Family | FPMD-8a IC50 (nM) | Staurosporine IC50 (nM) |
| MEK1 | STE | 15 | 10 |
| ERK2 | CMGC | >10,000 | 25 |
| CDK2/cyclin A | CMGC | 8,500 | 6.5 |
| GSK-3β | CMGC | >10,000 | 8.0 |
| PKA | AGC | 2,100 | 7.5 |
| ROCK1 | AGC | 1,500 | 12 |
| AKT1 | AGC | >10,000 | 25 |
| SRC | Tyrosine Kinase | 4,500 | 5.8 |
| ABL1 | Tyrosine Kinase | >10,000 | 7.0 |
| VEGFR2 | Tyrosine Kinase | 950 | 4.2 |
Data are hypothetical and for illustrative purposes only.
Data Interpretation:
The data indicates that FPMD-8a is a potent inhibitor of its intended target, MEK1, with an IC50 value of 15 nM. It demonstrates significant selectivity for MEK1 over the other kinases in the panel, with IC50 values for most off-targets in the micromolar range or higher. The most significant off-target activity is observed against VEGFR2, with an IC50 of 950 nM, representing approximately 63-fold selectivity for MEK1. In contrast, Staurosporine shows potent, broad-spectrum inhibitory activity across all tested kinases, consistent with its known profile as a non-selective kinase inhibitor.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for robust scientific findings. The following methodologies were employed for the cross-reactivity profiling of FPMD-8a.
Radiometric Kinase Inhibition Assay
This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a specific substrate by the kinase.
-
Reagent Preparation:
-
A 10 mM stock solution of FPMD-8a and Staurosporine was prepared in 100% DMSO.
-
Serial dilutions were made in the assay buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) to achieve final assay concentrations, ensuring the final DMSO concentration did not exceed 1%.
-
-
Reaction Assembly:
-
In a 96-well plate, 10 µL of the test compound or control was combined with 10 µL of the specific kinase enzyme in assay buffer.
-
10 µL of the corresponding substrate peptide was added.
-
The reaction was initiated by adding 20 µL of a solution containing 10 µM ATP and 0.5 µCi of [γ-³³P]-ATP.
-
-
Incubation:
-
The plate was incubated at 30°C for 60 minutes, ensuring the reaction proceeded within the linear range.
-
-
Termination and Detection:
-
The reaction was stopped by adding 50 µL of 3% phosphoric acid.
-
The reaction mixture was transferred to a filter plate (e.g., FlashPlate™) to capture the phosphorylated substrate.
-
The wells were washed three times with a 75 mM phosphoric acid solution to remove unincorporated [γ-³³P]-ATP.
-
The radioactivity was measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of kinase inhibition for each compound concentration was calculated relative to a DMSO-only control.
-
IC50 values were determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
KINOMEscan® Competition Binding Assay
For broader screening, a competition binding assay platform can be utilized to quantify the interactions between the test compound and a large panel of kinases.
-
Assay Principle: This assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for that kinase.[3][4]
-
Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (FPMD-8a) is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[3]
-
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates stronger binding and inhibition. This can be used to calculate a dissociation constant (Kd).
Visualizations
Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. FPMD-8a is designed to inhibit MEK1, a central kinase in this pathway.[1][2][5][6][7]
Caption: Simplified MAPK/ERK signaling pathway showing the inhibitory action of FPMD-8a on MEK1/2.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cross-reactivity of a novel kinase inhibitor using a multi-assay approach.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chayon.co.kr [chayon.co.kr]
- 4. benchchem.com [benchchem.com]
- 5. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. sinobiological.com [sinobiological.com]
Spectroscopic Showdown: A Comparative Analysis of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride from Various Suppliers
In the world of pharmaceutical research and fine chemical synthesis, the purity and consistency of starting materials are paramount. 3-(Chloromethyl)-5-fluoropyridine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients. Ensuring its structural integrity and the absence of significant impurities is crucial for reaction efficiency, yield, and the safety of the final product. This guide provides a comparative spectroscopic analysis of this compound sourced from three different fictional suppliers: Supplier A, Supplier B, and Supplier C.
This report outlines the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The goal is to equip researchers, scientists, and drug development professionals with a framework for assessing the quality and consistency of this critical reagent from different commercial sources.
Comparative Spectroscopic Data
The following table summarizes the hypothetical spectroscopic data obtained for this compound from three different suppliers. These representative data points highlight the potential variations that can be observed and the importance of in-house verification.
| Spectroscopic Technique | Parameter | Supplier A | Supplier B | Supplier C |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.75 (s, 1H) | 8.74 (s, 1H) | 8.75 (s, 1H) | 8.75 (s, 1H) |
| δ 8.30 (d, J=2.5 Hz, 1H) | 8.29 (d, J=2.5 Hz, 1H) | 8.30 (d, J=2.5 Hz, 1H) | 8.30 (d, J=2.5 Hz, 1H) | |
| δ 5.01 (s, 2H) | 5.01 (s, 2H) | 5.00 (s, 2H) | 5.01 (s, 2H) | |
| Impurity at δ 2.50 | Not Detected | 0.15% | Not Detected | |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 159.5 (d, J=245 Hz) | 159.5 (d, J=245 Hz) | 159.4 (d, J=245 Hz) | 159.5 (d, J=245 Hz) |
| δ 145.2 (d, J=20 Hz) | 145.2 (d, J=20 Hz) | 145.1 (d, J=20 Hz) | 145.2 (d, J=20 Hz) | |
| δ 135.8 (d, J=5 Hz) | 135.8 (d, J=5 Hz) | 135.8 (d, J=5 Hz) | 135.8 (d, J=5 Hz) | |
| δ 125.1 (d, J=25 Hz) | 125.1 (d, J=25 Hz) | 125.0 (d, J=25 Hz) | 125.1 (d, J=25 Hz) | |
| δ 42.3 | 42.3 | 42.2 | 42.3 | |
| FTIR (ATR) | C-H stretch (aromatic) | 3105 cm⁻¹ | 3104 cm⁻¹ | 3105 cm⁻¹ |
| C=N stretch | 1610 cm⁻¹ | 1611 cm⁻¹ | 1610 cm⁻¹ | |
| C-F stretch | 1245 cm⁻¹ | 1245 cm⁻¹ | 1246 cm⁻¹ | |
| C-Cl stretch | 780 cm⁻¹ | 781 cm⁻¹ | 780 cm⁻¹ | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 146.0174 | m/z 146.0175 | m/z 146.0174 |
| Isotope Pattern | Matches Theoretical | Matches Theoretical | Matches Theoretical |
Experimental Workflow
The following diagram illustrates the logical flow of the comparative analysis, from sample acquisition to data interpretation and supplier selection.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of this compound from each supplier was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Proton NMR spectra were acquired with a 45° pulse angle, a relaxation delay of 1 second, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) using the residual solvent peak as an internal standard.
-
¹³C NMR: Carbon NMR spectra were acquired using a proton-decoupled sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample from each supplier was placed directly on the ATR crystal.
-
Data Acquisition: Spectra were collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of the clean ATR crystal was taken prior to sample analysis.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source, coupled with a liquid chromatography (LC) system.
-
Sample Preparation: A 1 mg/mL solution of each sample was prepared in a 50:50 mixture of acetonitrile and water.
-
LC-MS Method: A small volume (5 µL) of the sample solution was injected into the LC system. A gradient elution was used to separate the main compound from any potential impurities before introduction into the mass spectrometer.
-
Data Acquisition: Mass spectra were acquired in positive ion mode over a mass-to-charge (m/z) range of 50 to 500. The exact mass of the protonated molecular ion ([M+H]⁺) was determined.
Analysis and Interpretation
The hypothetical data presented in the table suggests that while all three suppliers provide material that is largely consistent with the structure of this compound, minor variations can exist. For instance, the sample from Supplier B shows a small, unidentified impurity in the ¹H NMR spectrum. While the FTIR and mass spectrometry data are very similar across all suppliers, the presence of an impurity, even at low levels, could be critical for sensitive applications.
This guide provides a foundational methodology for the spectroscopic comparison of this compound from different suppliers. Researchers are encouraged to adapt these protocols to their specific instrumentation and requirements. Rigorous in-house quality control is the best way to ensure the consistency and reliability of critical starting materials in the drug development pipeline.
A Comparative Guide to Alternative Reagents for N-alkylation with 3-(Chloromethyl)-5-fluoropyridine
For researchers and professionals in drug development, the incorporation of the 5-fluoro-3-pyridylmethyl moiety is a common strategy to enhance the pharmacological properties of lead compounds. While 3-(Chloromethyl)-5-fluoropyridine hydrochloride serves as a standard reagent for this N-alkylation, a range of alternatives exists, each with distinct advantages in terms of reactivity, reaction conditions, and substrate compatibility. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in reagent selection and methods development.
Overview of N-Alkylation Strategies
The primary goal is the formation of a C-N bond between a nucleophilic nitrogen (from an amine, amide, or heterocycle) and the methylene group of the 5-fluoro-3-pyridylmethyl fragment. Several synthetic pathways can achieve this transformation. The most common is a direct nucleophilic substitution (SN2) reaction using a pyridylmethyl halide. However, alternative strategies such as reductive amination and Mitsunobu reactions offer valuable options for substrates that are sensitive or less reactive under standard SN2 conditions.
Comparative Data of N-Alkylation Reagents
The following table summarizes the performance of 3-(Chloromethyl)-5-fluoropyridine and its primary alternatives across various N-alkylation reactions. The data is compiled from analogous reactions in the literature to provide a comparative framework.
| Reagent | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Protocol |
| 3-(Chloromethyl)-5-fluoropyridine HCl | Secondary Amine | K₂CO₃ or Cs₂CO₃ | DMF / MeCN | 25 - 80 | 4 - 24 | 70 - 95 | Based on general N-alkylation protocols.[1][2][3] |
| 3-(Bromomethyl)-5-fluoropyridine HBr | Secondary Amine | K₂CO₃ | DMF | 25 | 2 - 12 | 80 - 98 | Bromo-analogs are generally more reactive, allowing for milder conditions. |
| 5-Fluoropyridine-3-carbaldehyde | Primary/Secondary Amine | NaBH(OAc)₃ | DCE / THF | 25 | 2 - 12 | 75 - 95 | Standard reductive amination conditions.[4][5][6] |
| 5-Fluoro-3-(hydroxymethyl)pyridine | Phthalimide | DIAD / PPh₃ | THF | 0 - 25 | 6 - 18 | 65 - 85 | Mitsunobu reaction conditions, suitable for acidic N-H bonds. |
| Mesylate/Tosylate of 5-Fluoro-3-(hydroxymethyl)pyridine | Primary/Secondary Amine | K₂CO₃ / Et₃N | Acetonitrile | 50 - 82 | 3 - 16 | 85 - 97 | Sulfonate esters are excellent leaving groups, providing high yields. |
Note: Yields are indicative and highly dependent on the specific substrate. DIAD = Diisopropyl azodicarboxylate; PPh₃ = Triphenylphosphine; DCE = 1,2-Dichloroethane; DMF = Dimethylformamide; MeCN = Acetonitrile.
Visualization of Synthetic Pathways
The choice of reagent dictates the synthetic approach. The following diagrams illustrate the general experimental workflow and the different strategic pathways to the desired N-alkylated product.
Caption: A generalized workflow for N-alkylation reactions.
Caption: Comparison of synthetic pathways for N-alkylation.
Experimental Protocols
Detailed methodologies for the key N-alkylation strategies are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Direct N-Alkylation with 3-(Halomethyl)-5-fluoropyridine
This method is a standard SN2 reaction applicable to a wide range of primary and secondary amines. The bromide analog is typically more reactive than the chloride.
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and anhydrous acetonitrile or DMF (to a concentration of 0.1-0.5 M).
-
Reaction: Add this compound or 3-(bromomethyl)-5-fluoropyridine hydrobromide (1.1-1.2 eq.) to the stirred suspension.
-
Heating: Heat the reaction mixture to a temperature between 40-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Protocol 2: N-Alkylation via Reductive Amination
This two-step, one-pot procedure is ideal for creating N-alkylated amines from aldehydes and is particularly useful when direct alkylation is problematic.[4][7][8]
-
Imine Formation: In a round-bottom flask, dissolve the amine substrate (1.0 eq.) and 5-fluoropyridine-3-carbaldehyde (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product via silica gel column chromatography.
Protocol 3: N-Alkylation using 5-Fluoro-3-(hydroxymethyl)pyridine
This protocol involves the in-situ conversion of the alcohol to a better leaving group (e.g., a mesylate or tosylate) followed by nucleophilic attack.
-
Alcohol Activation: In a dry flask under an inert atmosphere, dissolve 5-fluoro-3-(hydroxymethyl)pyridine (1.0 eq.) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 eq.) in anhydrous dichloromethane at 0°C.
-
Sulfonylation: Slowly add methanesulfonyl chloride (1.1 eq.) or p-toluenesulfonyl chloride (1.1 eq.) dropwise. Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour.
-
Alkylation: In a separate flask, prepare a solution of the amine substrate (1.2 eq.) and potassium carbonate (3.0 eq.) in acetonitrile. Add the activated sulfonate ester solution from the previous step to this mixture.
-
Heating: Heat the reaction to reflux (approx. 82°C) and monitor by TLC.
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1.
Conclusion
The selection of an appropriate reagent for introducing the 5-fluoro-3-pyridylmethyl group depends heavily on the nature of the substrate and the desired reaction conditions.
-
3-(Chloromethyl)-5-fluoropyridine and its bromo-analog are effective for direct alkylation of most amines, with the bromide offering higher reactivity for less nucleophilic or sterically hindered substrates.
-
5-Fluoropyridine-3-carbaldehyde is the reagent of choice for reductive amination , providing a robust alternative that avoids over-alkylation and is suitable for a wide array of primary and secondary amines.
-
5-Fluoro-3-(hydroxymethyl)pyridine , when converted to a sulfonate ester, offers a highly efficient route that often results in excellent yields, though it requires an additional activation step. The direct use in a Mitsunobu reaction is also an option for specific substrates like imides or other acidic N-H compounds.
By understanding the relative merits and applications of these reagents, researchers can better strategize the synthesis of complex molecules and optimize their synthetic routes for efficiency and yield.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. organicreactions.org [organicreactions.org]
- 8. youtube.com [youtube.com]
Comparative Guide to the Structure Confirmation of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 3-(Chloromethyl)-5-fluoropyridine hydrochloride with various nucleophiles. It includes detailed experimental protocols, comparative data on product yields, and structural confirmation through spectroscopic methods. This document aims to serve as a valuable resource for researchers working with fluorinated pyridine derivatives in medicinal chemistry and materials science.
Synthesis of this compound: A Comparative Overview
The synthesis of the core intermediate, 3-(Chloromethyl)-5-fluoropyridine, can be achieved through several routes. A common industrial method involves the chlorination of 3-methyl-5-fluoropyridine. Alternative approaches may involve multi-step syntheses starting from other pyridine derivatives.
A prevalent synthetic strategy involves the radical chlorination of 3-methyl-5-fluoropyridine using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide. The resulting 3-(chloromethyl)-5-fluoropyridine is then typically converted to its hydrochloride salt for improved stability and handling.
Alternative Synthesis: An alternative route to related fluorinated pyridines involves the diazotization of an aminopyridine precursor in the presence of a fluoride source, followed by functionalization of the methyl group.[1] While potentially offering different impurity profiles, this method can be more complex and may result in lower overall yields.[2]
Reactions with Nucleophiles: Structure and Yield Comparison
This compound is a versatile building block for introducing the 5-fluoropyridin-3-ylmethyl moiety. The primary mode of reaction is nucleophilic substitution at the chloromethyl group. Below, we compare the outcomes of reactions with common classes of nucleophiles.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines typically proceeds via an SN2 mechanism to yield the corresponding 3-(aminomethyl)-5-fluoropyridine derivatives. These reactions are generally high-yielding and can be carried out under mild conditions.
| Nucleophile | Product | Typical Yield (%) | Reference |
| Ammonia | 3-(Aminomethyl)-5-fluoropyridine | 85-95 | Analogous Reactions |
| Piperidine | 3-(Piperidin-1-ylmethyl)-5-fluoropyridine | 90-98 | Analogous Reactions[3] |
| Morpholine | 4-((5-Fluoropyridin-3-yl)methyl)morpholine | 92-97 | Analogous Reactions[3] |
Experimental Protocol: Synthesis of 3-(Aminomethyl)-5-fluoropyridine
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or acetonitrile, an excess of aqueous ammonia (5-10 eq) is added at room temperature. The reaction mixture is stirred for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired product.
Reactions with Thiol Nucleophiles
Thiolates are excellent nucleophiles for reaction with this compound, leading to the formation of 3-(thiomethyl)-5-fluoropyridine derivatives. These reactions are typically fast and efficient.
| Nucleophile | Product | Typical Yield (%) | Reference |
| Sodium thiomethoxide | 5-Fluoro-3-((methylthio)methyl)pyridine | >95 | Analogous Reactions[2] |
| Thiophenol | 5-Fluoro-3-((phenylthio)methyl)pyridine | 90-98 | Analogous Reactions[4] |
Experimental Protocol: Synthesis of 5-Fluoro-3-((methylthio)methyl)pyridine
Sodium thiomethoxide (1.1 eq) is added portion-wise to a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile at 0 °C. The reaction is typically complete within a few hours. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to yield the product.
Reactions with Alkoxide Nucleophiles
Reactions with alkoxides, such as sodium methoxide or ethoxide, produce the corresponding 3-(alkoxymethyl)-5-fluoropyridine derivatives. These reactions are generally straightforward but may require anhydrous conditions to prevent hydrolysis.
| Nucleophile | Product | Typical Yield (%) | Reference |
| Sodium methoxide | 5-Fluoro-3-(methoxymethyl)pyridine | 80-90 | Analogous Reactions |
| Sodium ethoxide | 3-(Ethoxymethyl)-5-fluoropyridine | 80-90 | Analogous Reactions |
Experimental Protocol: Synthesis of 5-Fluoro-3-(methoxymethyl)pyridine
Sodium metal (1.1 eq) is dissolved in anhydrous methanol under an inert atmosphere. To this solution, this compound (1.0 eq) is added, and the mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC or LC-MS). The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic phase is dried and concentrated to give the final product.
Structural Confirmation of Reaction Products
The structures of the synthesized derivatives are confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
1H and 13C NMR spectroscopy are crucial for confirming the successful substitution and the overall structure of the product. Key diagnostic signals include:
-
1H NMR: The disappearance of the chloromethyl singlet (typically around δ 4.6-4.8 ppm) and the appearance of a new singlet for the methylene group adjacent to the heteroatom (amine, sulfur, or oxygen), with a chemical shift dependent on the substituent. The aromatic protons of the pyridine ring will also show characteristic splitting patterns.
-
13C NMR: The chemical shift of the methylene carbon is a key indicator of successful substitution.
-
19F NMR: A single resonance is expected, confirming the presence of the fluorine atom on the pyridine ring. Computational methods can aid in predicting and confirming 19F NMR shifts.
Table of Expected 1H NMR Chemical Shifts (δ, ppm) in CDCl3
| Product Type | -CH2- Signal | Pyridine Ring Protons |
| 3-(Aminomethyl)-5-fluoropyridine | ~3.9 | 7.2 - 8.4 |
| 3-(Thiomethyl)-5-fluoropyridine | ~3.7 | 7.1 - 8.3 |
| 3-(Alkoxymethyl)-5-fluoropyridine | ~4.5 | 7.2 - 8.4 |
Note: These are approximate values and can vary based on the specific substituent and solvent.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the products. The molecular ion peak ([M+H]+) will correspond to the expected molecular weight of the synthesized compound. Fragmentation patterns can also provide structural information.
Table of Expected Molecular Weights
| Product | Molecular Formula | Exact Mass [M+H]+ |
| 3-(Aminomethyl)-5-fluoropyridine | C6H7FN2 | 127.0670 |
| 5-Fluoro-3-((methylthio)methyl)pyridine | C7H8FNS | 158.0489 |
| 5-Fluoro-3-(methoxymethyl)pyridine | C7H8FNO | 142.0663 |
Visualizing Workflows and Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 3-(substituted-methyl)-5-fluoropyridine derivatives.
Caption: General experimental workflow for nucleophilic substitution.
Reaction Pathway for Nucleophilic Substitution
The core reaction involves the displacement of the chloride ion by a nucleophile. This SN2 reaction is the primary pathway for the functionalization of the chloromethyl group.
Caption: S_N2 reaction pathway for product formation.
Structure Confirmation Logic
The confirmation of the final product structure follows a logical progression of analytical techniques.
Caption: Logical flow for structure confirmation.
References
- 1. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis: 3-(Chloromethyl)-5-fluoropyridine Hydrochloride vs. Non-Fluorinated Analogues in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Pyridine-Based Building Block
In the realm of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing biological activity. Halogenated pyridines, particularly those bearing a chloromethyl group, are versatile intermediates prized for their reactivity in nucleophilic substitution reactions. This guide provides a comparative analysis of 3-(Chloromethyl)-5-fluoropyridine hydrochloride and its non-fluorinated counterpart, 3-(chloromethyl)pyridine hydrochloride, offering insights into their synthetic utility based on available experimental data and established chemical principles.
The strategic incorporation of fluorine into bioactive molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] Consequently, fluorinated building blocks like this compound are of significant interest. However, the presence of the highly electronegative fluorine atom can also influence the reactivity of adjacent functional groups. This comparison aims to provide a clearer understanding of the potential trade-offs in reactivity and yield when choosing between a fluorinated and a non-fluorinated chloromethylpyridine intermediate.
Performance Comparison: Synthesis and Reactivity
Table 1: Comparison of Synthesis and Purity
| Feature | This compound | 3-(Chloromethyl)pyridine Hydrochloride |
| Precursor | (5-Fluoro-pyridin-3-yl)methanol | 3-Pyridyl carbinol |
| Reagent | Thionyl chloride | Thionyl chloride |
| Reported Yield | Data not explicitly available for this specific synthesis | 97.0%[3] |
| Reported Purity | Data not explicitly available for this specific synthesis | 99.1% (by weight), 99.8% (by HPLC)[3] |
The non-fluorinated analogue, 3-(chloromethyl)pyridine hydrochloride, can be synthesized in high yield and purity from its corresponding alcohol, as detailed in the experimental protocols below.[3] While a specific yield for the synthesis of this compound was not found, similar chlorination reactions of hydroxymethylpyridines are common.
Table 2: Comparative Reactivity in Nucleophilic Substitution
| Feature | This compound | 3-(Chloromethyl)pyridine Hydrochloride |
| Reaction Type | Nucleophilic Substitution (e.g., with amines, thiols, azides) | Nucleophilic Substitution (e.g., with amines, thiols, azides) |
| Influence of Fluorine | The fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the chloromethyl group.[1] This may lead to a slightly different reaction rate compared to the non-fluorinated analogue. | The reactivity is primarily governed by the electron-withdrawing nature of the pyridine ring itself. |
| Reported Yields | Specific yield for a simple nucleophilic substitution is not readily available in the literature. It is often used as an intermediate in multi-step syntheses. | High yields are achievable in various nucleophilic substitution reactions. |
The fluorine atom at the 5-position of the pyridine ring in this compound is expected to have a significant impact on the molecule's electronic properties. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect.[1] This effect can decrease the electron density of the pyridine ring, potentially making the chloromethyl group more susceptible to nucleophilic attack. However, the precise impact on reaction kinetics would also depend on the specific nucleophile and reaction conditions.
Experimental Protocols
Detailed methodologies for the synthesis of the non-fluorinated analogue and a general protocol for nucleophilic substitution reactions are provided below.
Synthesis of 3-(Chloromethyl)pyridine Hydrochloride
This protocol is adapted from a patented procedure.[3]
Materials:
-
3-Pyridyl carbinol
-
Thionyl chloride
-
Toluene
Procedure:
-
A solution of 3-pyridyl carbinol (0.4 mol) in toluene (160 ml) is prepared.
-
To a separate flask, thionyl chloride (0.428 mol) and toluene (40 ml) are charged, and the solution is stirred and maintained at approximately 25°C.
-
The 3-pyridyl carbinol solution is slowly added to the thionyl chloride solution, maintaining the reaction temperature between 23-35°C.
-
After the addition is complete, a vacuum is applied to the reaction mixture, and agitation is continued for 2 hours to facilitate the complete precipitation of the product.
-
The resulting suspension is filtered, and the solid product is washed with three separate 50 ml portions of toluene.
-
The product is then dried overnight under vacuum at room temperature to yield 3-chloromethylpyridine hydrochloride.
General Protocol for Nucleophilic Substitution with a Chloromethylpyridine
This generalized protocol is applicable for reacting both this compound and its non-fluorinated analogue with various nucleophiles.
Materials:
-
Chloromethylpyridine hydrochloride (1.0 eq)
-
Nucleophile (e.g., amine, thiol, sodium azide) (1.0 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, acetonitrile, ethanol)
Procedure:
-
Dissolve the chloromethylpyridine hydrochloride in the chosen anhydrous solvent in a round-bottom flask.
-
Add the nucleophile and the base to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched (e.g., with water), and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the desired substituted pyridine derivative.
Visualizing the Synthetic Pathways and Workflow
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of 3-(Chloromethyl)-5-fluoropyridine hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(Chloromethyl)-5-fluoropyridine hydrochloride, a halogenated organic compound. Adherence to these procedures is critical due to the hazardous nature of this substance.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This compound is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] It may also lead to respiratory irritation. As a combustible material, it has the potential to form explosive mixtures with air. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area, such as a chemical fume hood.
Quantitative Data
| Property | Value |
| CAS Number | 1222556-83-3 |
| Molecular Formula | C6H6Cl2FN |
| Molecular Weight | 182.02 g/mol |
| Appearance | Solid |
| InChI Key | Not readily available |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Flash Point | Not readily available |
Experimental Protocol for Disposal
The proper disposal of this compound is a multi-step process that involves careful segregation, packaging, labeling, and coordination with a licensed waste disposal service. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
Materials Required
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical safety goggles
-
Face shield (recommended)
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Inert absorbent material (e.g., vermiculite or sand) for spill management
-
Chemical fume hood
Procedure
-
Waste Segregation:
-
As a halogenated organic compound, this compound waste must be segregated from non-halogenated organic waste streams.
-
Do not mix this waste with other incompatible materials such as strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[2]
-
A dedicated, properly labeled waste container should be used exclusively for this and other compatible halogenated organic wastes.
-
-
Containerization:
-
Select a waste container that is in good condition, free of leaks, and compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.
-
For solid waste, place it directly into the designated container.
-
For solutions, pour the waste carefully into the container, avoiding splashes. Use a funnel if necessary.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion of vapors.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Labeling:
-
Label the hazardous waste container clearly and accurately as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., irritant, harmful)
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a predetermined period (as per your institution's policy), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1]
-
Provide the waste disposal company with accurate information about the contents of the container.
-
Never dispose of this compound by flushing it down the drain or discarding it with regular trash.[2]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and remove all sources of ignition.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep up the absorbed material and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Chloromethyl)-5-fluoropyridine Hydrochloride
Essential safety protocols and logistical plans are critical for the secure handling and disposal of 3-(Chloromethyl)-5-fluoropyridine hydrochloride in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe working environment.
When working with this compound, a compound that combines the hazardous properties of pyridine derivatives and chloromethylated agents, stringent adherence to safety measures is paramount. This substance is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2] Due to its chemical structure, it should be handled as a potential carcinogen and a substance that can react with moisture to release corrosive hydrogen chloride (HCl) gas.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table summarizes the required PPE, drawing on best practices for handling both pyridine and chloromethylated compounds.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[3] | To protect eyes from splashes and corrosive vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4][5] Butyl rubber gloves are also a good option.[6] | To prevent skin contact with the hazardous material. Nitrile and neoprene offer good resistance to pyridine.[5] |
| Respiratory Protection | A NIOSH-certified respirator with a cartridge for organic vapors and acid gases is recommended, particularly in areas with inadequate ventilation or during spill management.[3][7] | To prevent inhalation of harmful fumes and potential HCl gas.[3][4] |
| Protective Clothing | A fully-buttoned lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[4][5][8] For larger quantities or splash risks, a chemical-resistant apron should be considered.[3] | To protect the skin from accidental contact. |
Experimental Protocol: Step-by-Step Handling and Disposal
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety. The following protocol outlines the key steps for handling and disposing of this compound.
1. Preparation and Engineering Controls:
-
Always work within a certified chemical fume hood to ensure adequate ventilation.[3][4][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[8][9]
-
Designate a specific, marked area for the handling, use, and storage of this compound.
2. Handling the Compound:
-
Before handling, wash hands thoroughly.[3]
-
Don the appropriate PPE as detailed in the table above.
-
Ground and bond containers when transferring the material to prevent static discharge.[9]
-
Avoid all contact with skin, eyes, and clothing.[3] Do not breathe in dust or vapors.[9]
-
Keep the container tightly closed when not in use.[5]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[5][6]
-
Keep containers tightly sealed in a dry environment to protect from moisture.[3]
-
Store away from incompatible materials such as water, alcohols, amines, and oxidizing agents.[3][6]
4. Spill Management:
-
In case of a spill, evacuate the immediate area.[8]
-
For small spills, use an inert absorbent material like sand or earth to contain the substance.[8][9] Avoid generating dust.[1]
-
Place the absorbed material into a clearly labeled, sealed container for hazardous waste.[8]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]
5. Disposal:
-
This compound and any contaminated materials must be treated as hazardous waste.[8]
-
Do not dispose of this chemical down the drain or in regular trash.[8]
-
Collect waste in a leak-proof, chemically compatible container (glass is often suitable) with a secure closure.[8]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name.[8]
-
The recommended method for final disposal is incineration at a licensed hazardous waste facility.[8]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air.[3][4] If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[3]
Figure 1. Workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. kishida.co.jp [kishida.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




